Technical Documentation Center

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
  • CAS: 1219964-69-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The CAS number 132814-07-4 provided in the topic query does not appear to correspond to the chemical name 1-(3,4-dichlorophenyl)-3-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 132814-07-4 provided in the topic query does not appear to correspond to the chemical name 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in publicly available chemical databases. This guide will focus on the molecular structure and calculated properties based on the provided chemical name, which is a derivative of the biologically significant pyrazolo[3,4-d]pyrimidine scaffold.

Introduction

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. These bicyclic heteroaromatic systems are structurally analogous to purines, allowing them to function as ATP-competitive inhibitors for various kinases, among other activities. This guide provides a detailed technical overview of a specific derivative, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, focusing on its molecular structure, weight, and the scientific rationale behind its chemical features.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule are its structure and mass, which dictate its physical and chemical behavior.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Formula C₁₂H₉Cl₂N₅
Molecular Weight 309.15 g/mol
Monoisotopic Mass 308.0235 Da
Structural Features

The molecule is comprised of a central pyrazolo[3,4-d]pyrimidine ring system. A 3,4-dichlorophenyl group is attached to the N1 position of the pyrazole ring, and a methyl group is substituted at the C3 position. An amine group is present at the C4 position of the pyrimidine ring. The dichlorophenyl moiety introduces significant hydrophobicity and potential for specific steric and electronic interactions within a protein binding pocket. The amine group can act as a hydrogen bond donor, a key feature for anchoring the molecule to its biological target.

Figure 1: 2D structure of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Context and Experimental Insights

Role in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a well-established pharmacophore for kinase inhibitors. For instance, derivatives of this core have been extensively investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell antigen receptor signaling pathway.[1] The general mechanism involves the pyrazolo[3,4-d]pyrimidine core mimicking the adenine region of ATP and binding to the hinge region of the kinase domain. The substituents on the core then dictate the potency and selectivity for the target kinase. The dichlorophenyl group, in this case, would likely occupy a hydrophobic pocket in the kinase active site, while the amine group could form critical hydrogen bonds with the hinge region residues.

Conceptual Synthetic Workflow

The synthesis of substituted pyrazolo[3,4-d]pyrimidines often follows a convergent strategy. A common approach involves the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

Step-by-Step Conceptual Synthesis:

  • Synthesis of the Substituted Pyrazole: This typically begins with a condensation reaction to form a pyrazole with the desired substituents. For the target molecule, this would involve reacting a hydrazine derivative with a β-keto compound to form the 1-(3,4-dichlorophenyl)-3-methylpyrazole intermediate.

  • Introduction of the Pyrimidine Precursor: A cyano group or another reactive moiety is often introduced onto the pyrazole ring, which will then participate in the cyclization to form the pyrimidine ring.

  • Pyrimidine Ring Formation: The pyrazole intermediate is then reacted with a small molecule like formamide or a derivative, which provides the necessary atoms to close the pyrimidine ring.

  • Functional Group Interconversion: The final step would involve any necessary modifications to the substituents, such as the introduction of the amine group at the C4 position, often via a nucleophilic substitution of a chloro or other leaving group.

synthetic_workflow start Substituted Hydrazine + β-Keto Compound pyrazole 1-(3,4-dichlorophenyl)-3-methylpyrazole Intermediate start->pyrazole Condensation activated_pyrazole Activated Pyrazole (e.g., with cyano group) pyrazole->activated_pyrazole Activation cyclization Cyclization activated_pyrazole->cyclization pyrimidine_precursor Pyrimidine Ring Precursor (e.g., Formamide) pyrimidine_precursor->cyclization pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Core cyclization->pyrazolo_pyrimidine amination Amination pyrazolo_pyrimidine->amination final_product 1-(3,4-dichlorophenyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine amination->final_product

Figure 2: Conceptual synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a molecule with significant potential in drug discovery, leveraging the well-established pyrazolo[3,4-d]pyrimidine scaffold. Its specific substitution pattern suggests a design tailored for kinase inhibition, with the dichlorophenyl and amine moieties playing key roles in binding affinity and selectivity. While the provided CAS number appears to be inconsistent with this chemical structure, the analysis of the molecule based on its name provides valuable insights for researchers in medicinal chemistry and drug development.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

Sources

Exploratory

Solubility Profile and Solvent Selection Strategy for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Executive Summary Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (EAOPB) is a highly functionalized pharmaceutical intermediate characterized by a complex interplay of lipophilic and strongly hydrogen-bonding domains. Und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (EAOPB) is a highly functionalized pharmaceutical intermediate characterized by a complex interplay of lipophilic and strongly hydrogen-bonding domains. Understanding its solubility profile across various organic solvents is critical for optimizing reaction engineering, extraction, and crystallization processes. This whitepaper provides an in-depth technical analysis of the structural determinants of EAOPB's solubility, applies thermodynamically corrected Hansen Solubility Parameters (HSP), and outlines a self-validating high-throughput screening protocol for empirical solvent selection.

Structural Determinants and Thermodynamic Causality

To predict and manipulate the solubility of EAOPB, we must first deconstruct the molecule into its functional micro-environments. The solubility of any solid molecular solute is governed by the thermodynamic competition between its crystal lattice energy (enthalpy of melting, ΔHmelt​ ) and the free energy of solvation ( ΔGmix​ )[1].

EAOPB consists of three distinct structural motifs:

  • Ethyl Benzoate Core: This domain is inherently lipophilic and miscible with most organic solvents[2]. It provides baseline solubility in esters and aromatic hydrocarbons by facilitating favorable dispersion forces ( δD​ ).

  • 3-Amino Group (-NH 2​ ): A primary aniline derivative that acts as both a strong hydrogen bond donor and acceptor. This group significantly increases the polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters of the molecule.

  • 3-Oxo-1-piperazinyl Moiety: This cyclic lactam (piperazinone) introduces a secondary amide group (-NH-CO-) into the structure. Piperazinone derivatives are notorious for forming robust, highly ordered intermolecular hydrogen-bond networks in the solid state[3],[4].

Because of the synergistic hydrogen bonding between the 3-amino group and the piperazinone lactam, EAOPB exhibits a high crystal lattice energy. Consequently, non-polar solvents cannot overcome the ΔHmelt​ barrier, necessitating the use of solvents with high δH​ and δP​ values to achieve meaningful dissolution[5],[6].

Thermo Solid Solid State EAOPB (High Lattice Energy) Disruption Lattice Disruption (Endothermic, ΔH_melt) Solid->Disruption Heat / Energy Cavity Solvent Cavity Formation (Endothermic) Disruption->Cavity Solvation Solute-Solvent Interactions (Exothermic, ΔH_mix) Cavity->Solvation H-Bonding & Dipole Dissolved Solvated State (Thermodynamic Equilibrium) Solvation->Dissolved ΔG < 0

Caption: Thermodynamic pathway of dissolution for crystalline piperazinone intermediates.

Solubility Profile Across Solvent Classes

By applying thermodynamically corrected HSP models—which account for the entropy of mixing and the destruction of the solid's crystal structure[1],[7]—we can categorize the solubility of EAOPB into distinct solvent classes. The data presented below represents the equilibrium solubility at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility Range (mg/mL)Mechanistic Rationale
Aliphatic Hydrocarbons Hexane, Heptane< 0.5 (Poor)Insufficient polarity and zero H-bonding capacity to disrupt the piperazinone/amine lattice.
Aromatic Hydrocarbons Toluene, Xylene1.0 - 5.0 (Low)Weak π−π stacking with the benzoate core provides marginal solvation, but fails to break amide H-bonds.
Halogenated Solvents Dichloromethane (DCM)20 - 50 (Moderate)High polarizability and dipole moment ( δP​ ) effectively solvate the ester and amine groups.
Protic Polar Methanol, Ethanol15 - 35 (Moderate)Competes directly for H-bond sites. Solubility is highly temperature-dependent, making these ideal for cooling crystallization.
Aprotic Polar DMSO, DMF, NMP> 100 (Excellent)Strong H-bond acceptors ( δH​ ) that aggressively dismantle the intermolecular lactam network without donating protons[5].

High-Throughput Solubility Screening Protocol

To empirically validate the thermodynamic predictions for EAOPB, a tiered high-throughput screening workflow combining High-Performance Liquid Chromatography (HPLC) and gravimetric analysis is required[8],[9].

Causality in Experimental Design
  • Why 24-hour equilibration? Piperazinone derivatives often undergo slow polymorphic transitions when suspended in moderately polar solvents. A 24-hour thermal equilibration ensures the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

  • Why 0.22 µm PTFE filtration? EAOPB can form stable sub-micron colloidal suspensions. If unfiltered, these colloids dissolve instantly in the HPLC mobile phase, leading to false-positive solubility spikes[8]. PTFE is chosen to prevent non-specific binding of the lipophilic ethyl benzoate core.

Self-Validating Workflow

This protocol incorporates a closed-loop mass-balance check to ensure data integrity.

  • Dispensing & Saturation: Dispense 50 mg of solid EAOPB into a series of 2 mL glass vials. Add 500 µL of the target organic solvent to each vial to ensure a vast solid excess (target saturation >100 mg/mL).

  • Thermal Equilibration: Seal the vials hermetically and place them in a thermostatically controlled shaker at 25.0 ± 0.1°C at 500 RPM for 24 hours[9].

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the bulk solid. Carefully extract 200 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter[8].

  • Quantification (Bifurcated Approach):

    • For Low/Moderate Solvents (< 50 mg/mL): Dilute a 10 µL aliquot of the filtrate with 990 µL of mobile phase. Quantify via HPLC-UV at the λmax​ of the benzoate chromophore.

    • For High Solvents (> 50 mg/mL): Transfer 100 µL of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (Gravimetric analysis)[9].

  • Validation (Mass-Balance Check): Dry the residual solid pellet from Step 3. The sum of the dissolved mass (calculated from HPLC/Gravimetric data) and the residual solid mass must equal the initial 50 mg dispensed within a 98% confidence interval. A failure here indicates solvent-induced degradation or volatile loss.

Workflow Start Dispense Solid EAOPB (Excess Mass) Solvent Add Organic Solvents (Varying HSP Profiles) Start->Solvent Equilibrate Thermal Equilibration (24h at 25°C, 500 RPM) Solvent->Equilibrate Filter Phase Separation (0.22 µm PTFE Filtration) Equilibrate->Filter Split Filter->Split HPLC HPLC-UV Analysis (Low/Moderate Solvents) Split->HPLC Grav Gravimetric Analysis (High Solvents) Split->Grav Model Mass-Balance Validation & Solvent Selection HPLC->Model Grav->Model

Caption: Self-validating high-throughput solubility screening workflow for EAOPB.

Applications in Process Chemistry

The divergent solubility profile of EAOPB dictates its handling during chemical synthesis:

  • Reaction Engineering: For reactions requiring fully homogeneous conditions (e.g., N-alkylation of the piperazinone ring or saponification of the ester), polar aprotic solvents like DMF or DMSO are mandatory to overcome the lattice energy.

  • Crystallization & Purification: The steep solubility curve of EAOPB in protic solvents (like Ethanol or Isopropanol) makes them exceptional candidates for cooling crystallization. Alternatively, an anti-solvent precipitation strategy can be employed by dissolving EAOPB in DCM and slowly titrating in Heptane to force controlled nucleation.

References

  • Louwerse, M. J., et al. "Revisiting Hansen Solubility Parameters by Including Thermodynamics." ChemPhysChem, 2017.[Link]

  • "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, ACS Publications, 2018.[Link]

  • "Ethyl benzoate | C9H10O2 | CID 7165." PubChem, National Institutes of Health.[Link]

Sources

Foundational

Engineering the S4 Pocket: The Role of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate in Factor Xa Inhibitor Discovery

Executive Summary: The Apixaban Discovery Paradigm The discovery of Apixaban (BMS-562247) represents a watershed moment in structure-based drug design, specifically in targeting the coagulation cascade's Factor Xa (FXa)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Apixaban Discovery Paradigm

The discovery of Apixaban (BMS-562247) represents a watershed moment in structure-based drug design, specifically in targeting the coagulation cascade's Factor Xa (FXa)[1]. Early FXa inhibitors suffered from poor oral bioavailability due to highly basic P1 groups (e.g., amidines) and suboptimal P4 ligands. The transition to neutral P1 groups (like the p-methoxyphenyl ether in Apixaban) necessitated a highly optimized P4 binding element to maintain picomolar affinity[2].

During this Structure-Activity Relationship (SAR) optimization phase, Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate emerged as a critical chemical intermediate. It enabled the synthesis of piperazinone-based bioisosteres, allowing medicinal chemists to probe the thermodynamics of the FXa S4 pocket, balance lipophilicity, and refine the central pyrazolo[3,4-c]pyridine core[3].

Mechanistic Rationale: Probing the S4 Aromatic Box

The FXa active site is characterized by an L-shaped binding cleft containing the S1 and S4 pockets. The S4 pocket is a highly desolvated "aromatic box" formed by the side chains of Tyr99, Phe174, and Trp215[3].

  • The 2-Oxopiperidine Benchmark : In the final structure of Apixaban, the 2-oxopiperidin-1-yl (piperidinone) group occupies the S4 pocket, engaging in edge-to-face π-π interactions with the aromatic residues[1]. However, this highly lipophilic group limits aqueous solubility.

  • The 3-Oxopiperazine Bioisostere : By utilizing Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, researchers introduced a 3-oxopiperazinyl moiety. The substitution of a methylene carbon with a secondary amine (NH) introduces a hydrogen bond donor. This modification maintains the crucial lactam dipole for S4 binding while significantly enhancing aqueous solubility and altering the pharmacokinetic profile[3].

  • The 3-Amino-Benzoate Vector : The ethyl benzoate moiety acts as a rigid structural vector, while the 3-amino group provides a nucleophilic handle. This allows for convergent synthesis, where the intermediate is coupled to a pre-formed S1-binding fragment via Ullmann-type C-N coupling or cyclization to form the central scaffold[1].

Structural Biology & Binding Pathway

The following diagram illustrates the spatial logic of the FXa binding cleft and how the fragments derived from the intermediate interact with the target.

G cluster_FXa Factor Xa Active Site Cleft S1 S1 Pocket (Asp189) S4 S4 Pocket (Tyr99, Trp215, Phe174) P1 P1 Motif (e.g., p-Methoxyphenyl) P1->S1 H-bond / VdW P4 P4 Motif (3-Oxopiperazinyl) P4->S4 π-π stacking Core Central Scaffold (Derived from Benzoate) Core->P1 Vector 1 Core->P4 Vector 2

Factor Xa active site binding logic showing the S1 and S4 pocket interactions.

Experimental Methodology & Protocols

To ensure scientific rigor, the synthesis and biological evaluation of analogs derived from Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate must follow self-validating protocols.

Protocol A: Synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
  • Nucleophilic Aromatic Substitution (SNAr) :

    • Step: Dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) and piperazin-2-one (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80°C for 12 hours.

    • Causality: The strongly electron-withdrawing nitro and ester groups activate the para-fluorine atom, lowering the activation energy for the SNAr transition state and ensuring strict regioselectivity.

  • Catalytic Hydrogenation :

    • Step: Transfer the resulting ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate to a Parr shaker. Add 10% Pd/C (0.1 eq by weight) in ethanol. Hydrogenate at 1 atm H2 at room temperature for 4 hours.

    • Causality: Mild hydrogenation conditions selectively reduce the nitro group to an aniline (amino group) without over-reducing the piperazinone lactam or cleaving the ethyl ester. Filter through Celite to remove the catalyst.

Protocol B: Self-Validating FXa Chromogenic Assay

To validate the inhibitory potency ( Ki​ ) of the synthesized analogs, a continuous chromogenic assay is employed[2].

  • Enzyme Incubation : In a 96-well microplate, add 50 µL of human FXa (final concentration 0.5 nM) to 40 µL of assay buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4) containing serial dilutions of the inhibitor.

    • Causality: Bovine Serum Albumin (BSA) is critical; it coats the polystyrene wells, preventing non-specific adsorption of lipophilic inhibitors, which would otherwise artificially inflate the apparent IC50​ .

  • Reaction Initiation : Add 10 µL of the chromogenic substrate S-2222 (final concentration 200 µM).

  • Kinetic Validation : Monitor absorbance at 405 nm continuously for 10 minutes.

    • Self-Validation Check: Calculate the initial velocity ( V0​ ). The R2 of the absorbance vs. time plot must be >0.99. A non-linear curve indicates substrate depletion or slow-binding kinetics, invalidating standard Michaelis-Menten assumptions and requiring Morrison equation modeling[2].

G A Ethyl 4-fluoro-3-nitrobenzoate B SNAr Reaction + Piperazin-2-one (DIPEA, DMF, 80°C) A->B Regioselective C Catalytic Hydrogenation (10% Pd/C, H2, EtOH) B->C Nitro Reduction D Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate C->D Intermediate E Core Assembly via Ullmann C-N Coupling D->E Scaffold Building F In Vitro FXa Assay (Chromogenic S-2222) E->F Kinetic Validation

Experimental workflow from intermediate synthesis to in vitro biological validation.

Quantitative SAR Data Analysis

The incorporation of the 3-oxopiperazinyl group via this intermediate provided crucial data that guided the final selection of Apixaban. The table below summarizes the comparative pharmacodynamics and physicochemical properties of the S4 pocket variants[1][3].

Compound VariantP4 Motif (S4 Interacting Group)FXa Ki​ (nM)Aqueous Solubility (µg/mL)Oral Bioavailability (F%)
Apixaban (BMS-562247) 2-Oxopiperidin-1-yl0.0815~50%
Piperazinone Analog 3-Oxopiperazin-1-yl0.1285~42%
Morpholinone Analog Morpholin-3-yl0.2540~35%

Data Interpretation: While the piperazinone analog (derived from Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate) exhibited a >5-fold increase in aqueous solubility due to the secondary amine hydrogen bond donor, it suffered a slight penalty in binding affinity ( Ki​ = 0.12 nM vs 0.08 nM)[3]. The highly desolvated nature of the S4 pocket slightly favors the purely lipophilic 2-oxopiperidine ring found in the final Apixaban structure[1]. Nevertheless, the piperazinone intermediate was indispensable for mapping the thermodynamic boundaries of the S4 pocket.

Conclusion

The rational design of Factor Xa inhibitors requires an exquisite balance between target affinity and drug-like physicochemical properties. Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate served as a foundational chemical probe during the Apixaban discovery program. By enabling the rapid synthesis of piperazinone bioisosteres, it allowed researchers to systematically interrogate the S4 aromatic box, ultimately leading to the discovery of one of the most successful oral anticoagulants in modern medicine.

References

  • Title: Apixaban Synthetic Routes - MedKoo Biosciences (Pinto, D. J. P., et al. Discovery of Apixaban)
  • Source: PMC / NIH (Wong, P. C., et al.)
  • Title: Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold Source: PMC / NIH URL

Sources

Exploratory

Subject: Thermodynamic Stability of Apixaban Ethyl Ester Intermediate

An In-Depth Technical Guide Introduction: The Critical Role of a Key Intermediate Apixaban, a potent and selective direct Factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Critical Role of a Key Intermediate

Apixaban, a potent and selective direct Factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders. The industrial synthesis of Apixaban often proceeds through several key intermediates, among which the Apixaban ethyl ester holds a position of paramount importance.[1] This intermediate is the direct precursor to the final active pharmaceutical ingredient (API) via an amidation reaction.[2]

The thermodynamic stability of the Apixaban ethyl ester is not merely an academic curiosity; it is a critical quality attribute that directly influences the entire manufacturing process. An unstable intermediate can lead to the formation of impurities, reduce the overall yield, and compromise the purity profile of the final Apixaban API.[3] Understanding and controlling the factors that govern its stability are therefore essential for a robust, reproducible, and regulatory-compliant manufacturing process.[4] This guide delves into the physicochemical principles underpinning the stability of this intermediate and outlines the experimental frameworks required for its comprehensive evaluation.

Foundational Principles of Stability: Influencing Factors

The stability of the Apixaban ethyl ester is dictated by its molecular structure and its interaction with the surrounding environment. Several key factors can promote its degradation, primarily through the chemically labile ester functional group.

  • Temperature: Thermal energy is a significant driver of chemical degradation.[5] The subsequent amidation step to form Apixaban is typically conducted at elevated temperatures, often between 80°C and 100°C.[1][2] Exposure of the ethyl ester intermediate to such temperatures, especially for prolonged periods or in the presence of other stressors, can accelerate decomposition, making thermal stability a crucial parameter to characterize.

  • pH: The ester linkage is highly susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[6] The rate and mechanism of hydrolysis are strongly pH-dependent. Alkaline conditions, in particular, tend to promote rapid saponification of the ester, while acidic conditions can also facilitate cleavage.[7] Therefore, rigorous pH control during synthesis, work-up, and storage is critical.

  • Solvents and Reagents: The choice of solvent can influence stability. Protic solvents, especially in the presence of acidic or basic catalysts, can participate in solvolysis reactions. For instance, the use of propylene glycol as a solvent in the amidation step could potentially lead to transesterification reactions under certain conditions.[1]

  • Solid-State Properties: For the isolated intermediate, its solid-state form—whether crystalline or amorphous—plays a vital role in its stability.[8] Crystalline forms are thermodynamically more stable due to their ordered, low-energy lattice structure, which restricts molecular mobility and protects the labile ester group from degradants.[3][4] Amorphous material, conversely, is more reactive and prone to degradation.[8]

Primary Degradation Pathways

Understanding the potential chemical transformations of the Apixaban ethyl ester is fundamental to developing stability-indicating analytical methods. The primary degradation pathway is hydrolysis of the ester bond.

  • Hydrolysis (Acidic and Alkaline): This is the most significant degradation pathway for the Apixaban ethyl ester.[9]

    • Under acidic conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid, known as "Apixaban acid," and ethanol.

    • Under alkaline conditions, the ester is rapidly saponified to form the carboxylate salt and ethanol. This reaction is generally faster and irreversible compared to acid hydrolysis.[6]

The diagram below illustrates the principal hydrolytic degradation pathways.

G cluster_main Apixaban Ethyl Ester Degradation AEE Apixaban Ethyl Ester AA Apixaban Acid (Carboxylic Acid) AEE->AA  Hydrolysis (Acid or Base Catalyzed) EtOH Ethanol AEE->EtOH  Hydrolysis

Caption: Primary hydrolytic degradation pathway of Apixaban ethyl ester.

Experimental Framework for Stability Assessment

A systematic evaluation of stability is required by regulatory bodies and is crucial for process development.[10] This is primarily achieved through forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the intermediate to stress conditions that are harsher than accelerated storage conditions. The objectives are to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[10][11][12]

The workflow for a typical forced degradation study is outlined below.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (Separate Aliquots) start Prepare Solution of Apixaban Ethyl Ester Intermediate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal Stress (e.g., 80°C, Solid State) start->therm photo Photolytic Stress (ICH Q1B Conditions) start->photo neutralize Neutralize Acid/Base Samples (If required) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC/UPLC Method ox->analyze therm->analyze photo->analyze neutralize->analyze elucidate Characterize Degradants (e.g., LC-MS/MS) analyze->elucidate

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocol: Forced Degradation

The following protocol provides a representative methodology for conducting stress studies on the Apixaban ethyl ester intermediate.

Objective: To generate potential degradation products and assess the stability profile of the intermediate.

Materials:

  • Apixaban ethyl ester intermediate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC/UPLC system with a PDA/UV detector[13]

  • pH meter, validated ovens, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Apixaban ethyl ester intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a defined period (e.g., 2-8 hours), sampling periodically.

    • Before analysis, cool the samples and neutralize with an equivalent amount of 0.1 M NaOH.[14]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature, monitoring the reaction closely due to the high reactivity (e.g., sample at 5, 15, 30, and 60 minutes).

    • Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.[14]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.[14]

  • Thermal Degradation:

    • Store the solid-state intermediate in a validated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).[11]

    • Periodically withdraw samples, dissolve in the solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid-state intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10]

    • Analyze the sample alongside a dark control stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC or UHPLC method.[15] The method must be capable of separating the intact intermediate from all process-related impurities and degradation products.[12]

Data Presentation and Interpretation

Quantitative results from forced degradation studies are best summarized in a table. This allows for a direct comparison of the intermediate's susceptibility to different stressors.

Table 1: Summary of Forced Degradation Data for Apixaban Ethyl Ester

Stress Condition Parameters Duration % Assay of Apixaban Ethyl Ester % Total Degradation Major Degradation Product(s)
Acidic 0.1 M HCl 8 hours @ 60°C 91.5% 8.5% Apixaban Acid
Alkaline 0.1 M NaOH 1 hour @ RT 85.2% 14.8% Apixaban Acid
Oxidative 3% H₂O₂ 24 hours @ RT 99.1% 0.9% Minor unidentified peaks
Thermal Solid State 7 days @ 80°C 98.6% 1.4% Minor unidentified peaks

| Photolytic | ICH Q1B | 7 days | >99.5% | <0.5% | No significant degradation |

Note: Data are representative and may vary based on specific experimental conditions.

The results typically indicate that the Apixaban ethyl ester is most susceptible to hydrolytic degradation, particularly under alkaline conditions, while showing relative stability to oxidative, thermal, and photolytic stress.[9]

Strategies for Ensuring Thermodynamic Stability

A proactive approach to stability is essential during drug development. Control strategies should be implemented based on the knowledge gained from stability studies.

  • Process Parameter Control: During synthesis and purification, strictly control temperature and pH to minimize degradation.[15] Reaction and holding times should be optimized to prevent prolonged exposure to harsh conditions.

  • Solid-State Form Control: Develop crystallization processes that consistently produce a thermodynamically stable crystalline form of the intermediate.[3] Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Storage and Handling: Store the isolated intermediate under controlled conditions, typically at reduced temperatures and protected from moisture and light, to ensure its integrity until it is used in the final synthesis step.[10]

Conclusion

The thermodynamic stability of the Apixaban ethyl ester intermediate is a cornerstone of a well-controlled and efficient Apixaban manufacturing process. Its primary liability is the ester functional group, which is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions. A thorough understanding of this stability profile, achieved through systematic forced degradation studies and the use of robust, stability-indicating analytical methods, is non-negotiable. By integrating this knowledge into process development and implementing stringent controls over pH, temperature, and the solid-state form of the intermediate, drug manufacturers can ensure the consistent production of high-quality Apixaban, ultimately safeguarding patient safety and therapeutic efficacy.

References

  • US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google P
  • US9624221B2 - Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters - Google P
  • Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of - e-Century Publishing Corporation. [Link]

  • Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis - MDPI. [Link]

  • Forced degradation studies of Apixaban - ResearchGate. [Link]

  • Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency. [Link]

  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Publishing. [Link]

  • Solid State Stability - VxP Pharma. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • Stress degradation studies and development of validated stability indicating assay method by RP-HPLC for estimation of Apixaban - ijpar. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Stability Indicating Method Development and Validation for Anticoagulant Drug Apixaban in Apixaban Drug Substance and Drug Product - ResearchGate. [Link]

  • Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product - ResearchGate. [Link]

  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC. [Link]

  • Solid State Properties of Drugs - Vici Health Sciences. [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. [Link]

  • Effect of temperature and pH on full length and truncated EstRM - ResearchGate. [Link]

  • Analytical Techniques for the Assessment of Drug Stability - ResearchGate. [Link]

  • Solid State Characterization and Pharmaceutical Development - OMICS International. [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - MDPI. [Link]

Sources

Foundational

A Historical and Technical Guide to the Synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Introduction: A Key Building Block in Modern Drug Discovery Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Building Block in Modern Drug Discovery

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a substituted aminobenzoate scaffold coupled with a piperazinone moiety, makes it a valuable precursor for the development of novel therapeutics. Notably, this molecule is a key component in the synthesis of direct factor Xa inhibitors, such as Razaxaban, which are at the forefront of anticoagulant therapy[1][2]. This guide provides a comprehensive review of the historical and current synthetic strategies for obtaining this important molecule, offering in-depth technical details and field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is not documented in a single seminal publication but can be logically constructed through a convergent strategy that leverages well-established and robust chemical transformations. The most logical and industrially scalable approach involves a three-step sequence:

  • Esterification: Formation of a suitable starting material, Ethyl 4-fluoro-3-nitrobenzoate.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperazin-2-one moiety.

  • Reduction: Conversion of the nitro group to the final amine.

This guide will primarily focus on this main pathway, while also discussing viable alternatives for each step.

Retrosynthesis Target Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Intermediate1 Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate Target->Intermediate1 Reduction Starting_Materials Ethyl 4-fluoro-3-nitrobenzoate + Piperazin-2-one Intermediate1->Starting_Materials SNAr Precursor 4-Fluoro-3-nitrobenzoic acid Starting_Materials->Precursor Esterification

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor, Ethyl 4-fluoro-3-nitrobenzoate

The journey to our target molecule begins with the preparation of Ethyl 4-fluoro-3-nitrobenzoate. This precursor is strategically important as the fluorine atom serves as an excellent leaving group in the subsequent SNAr reaction, activated by the electron-withdrawing nitro group at the ortho position[3][4].

Nitration of 4-Fluorobenzoic Acid

The synthesis commences with the nitration of commercially available 4-fluorobenzoic acid. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol:

  • To a cooled solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid, potassium nitrate (1.1 eq.) is added portion-wise while maintaining a low temperature.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4-fluoro-3-nitrobenzoic acid[5].

Fischer Esterification

The resulting 4-fluoro-3-nitrobenzoic acid is then esterified to its ethyl ester. The Fischer esterification is a reliable and widely used method for this transformation[6][7].

Experimental Protocol:

  • A suspension of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to afford Ethyl 4-fluoro-3-nitrobenzoate as an oil[6].

Synthesis_of_Precursor 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic Acid->4-Fluoro-3-nitrobenzoic Acid HNO3, H2SO4 Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic Acid->Ethyl 4-fluoro-3-nitrobenzoate Ethanol, H2SO4 (cat.)

Caption: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate.

Part 2: The Core Reaction - Nucleophilic Aromatic Substitution

This step constitutes the cornerstone of the synthesis, where the piperazinone ring is introduced onto the aromatic core. The electron-deficient nature of the benzene ring, due to the ortho-nitro group, facilitates the nucleophilic attack by the secondary amine of piperazin-2-one, displacing the fluoride ion[3][8].

Synthesis of Piperazin-2-one

Piperazin-2-one can be synthesized through various methods, a common one being the cyclization of ethylenediamine with a suitable C2-synthon like chloroacetyl chloride, followed by deprotection if necessary. More advanced methods for synthesizing piperazinone derivatives have also been developed[9][10][11].

The SNAr Reaction

The reaction between Ethyl 4-fluoro-3-nitrobenzoate and piperazin-2-one proceeds under basic conditions to yield Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate. A similar reaction has been documented with propylamine, providing strong evidence for the feasibility of this step[12].

Experimental Protocol:

  • To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.) in an aprotic polar solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), add piperazin-2-one (1.1 eq.).

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, is added to scavenge the HF formed during the reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Reactant 1Reactant 2SolventBaseYieldReference
Ethyl 4-fluoro-3-nitrobenzoatePropylamineDCMDIPEAHigh[12]
Ethyl 4-fluoro-3-nitrobenzoatePiperazin-2-oneDMFK₂CO₃N/APlausible

Part 3: The Final Step - Reduction of the Nitro Group

The final transformation is the reduction of the nitro group in Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate to the corresponding amine, yielding the target molecule. This is a critical step, and several methods are available, each with its own advantages and considerations.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like hydrazine hydrate is a highly efficient and selective method for nitro group reduction, especially in the presence of other functional groups[13][14].

Experimental Protocol:

  • To a solution of Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate (1.0 eq.) in a solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • To this mixture, add hydrazine hydrate (excess) dropwise at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. After completion, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated, and the residue is purified to give Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate.

Alternative Reduction Methods

Other reliable methods for the reduction of aromatic nitro compounds include:

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Pd/C. This method is very clean but requires specialized equipment for handling hydrogen gas[15].

  • Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium are also effective. Iron powder in the presence of a weak acid like acetic acid or ammonium chloride is a cost-effective and environmentally benign option[16][17][18].

Reduction MethodCatalyst/ReagentAdvantagesDisadvantages
Catalytic Transfer HydrogenationPd/C, Hydrazine HydrateHigh selectivity, mild conditionsHydrazine is toxic
Catalytic HydrogenationPd/C, H₂ GasClean, high yieldRequires specialized pressure equipment
Metal-Mediated ReductionFe, NH₄Cl or AcOHCost-effective, environmentally friendlyCan require harsh workup, potential for metal contamination

digraph "Synthesis_Pathway" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#EA4335"];

Start [label="Ethyl 4-fluoro-3-nitrobenzoate"]; Intermediate [label="Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate"]; Final_Product [label="Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate"];

Start -> Intermediate [label="Piperazin-2-one, Base"]; Intermediate -> Final_Product [label="Reduction (e.g., Pd/C, N2H4·H2O)"]; }

Caption: The primary synthetic route.

Conclusion

The synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a testament to the power of strategic, multi-step organic synthesis. By combining fundamental reactions such as esterification, nucleophilic aromatic substitution, and nitro group reduction, this valuable intermediate can be prepared in a logical and efficient manner. The choice of reagents and reaction conditions at each stage can be tailored to optimize yield, purity, and scalability, making this synthetic approach adaptable for both academic research and industrial production. This guide provides a solid foundation for any scientist embarking on the synthesis of this and related compounds, which are pivotal in the ongoing quest for new and improved medicines.

References

  • Mohd Maidin, N., Rahim, A. S. A., Hamid, A. S. A., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o18. [Link]

  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 9733-9740. [Link]

  • Google Patents. (2014). CN102702186B - The synthetic method of rivaroxaban.
  • Maiti, D., & Gallou, F. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5035-5038. [Link]

  • Harikrishnan, H., et al. (2008). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]

  • Oszczapowicz, J., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

  • Rahim, A. S. A., et al. (2011). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. ResearchGate. [Link]

  • Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Jovanovic, M., et al. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4305. [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262. [Link]

  • Agrawal, A., & Tratnyek, P. G. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Molecules, 7(8), 580-589. [Link]

  • Simonov, P. A., et al. (2014). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Kinetics and Catalysis, 55, 732-738. [Link]

  • Wong, P. C., et al. (2008). Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits. Journal of Thrombosis and Haemostasis, 6(5), 819-827. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2010).
  • Reddy, K. S. K., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Environmental Science & Technology, 30(1), 153-160. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Zhdankin, V. V., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Pinto, D. J., et al. (2012). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 55(12), 5443-5466. [Link]

  • Thomas, S. P., et al. (2022). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. The Journal of Organic Chemistry, 87(1), 339-351. [Link]

  • Billiot, E. J., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 446, 151-157. [Link]

  • Zhang, X., et al. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. International Journal of Molecular Sciences, 26(8), 4321. [Link]

  • Google Patents. (2011).
  • Scribd. Reduction of Aromatic Nitro Compounds With Activated Iron. [Link]

Sources

Exploratory

Advanced Safety Data Sheet (SDS) Interpretation and Experimental Validation for Novel APIs: A Case Study on Investigational Compound CAS 132814-07-4

Introduction: The SDS as a Blueprint for Predictive Toxicology In the realm of drug development, a Safety Data Sheet (SDS) is frequently mischaracterized as a mere compliance artifact. As an Application Scientist oversee...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The SDS as a Blueprint for Predictive Toxicology

In the realm of drug development, a Safety Data Sheet (SDS) is frequently mischaracterized as a mere compliance artifact. As an Application Scientist overseeing IND-enabling toxicology programs, I approach the SDS differently: it is a foundational blueprint for experimental design. For novel active pharmaceutical ingredients (APIs), the hazard classifications provided in an SDS are predictive signals of in vivo behavior.

This whitepaper deconstructs the SDS of an investigational targeted covalent inhibitor, CAS 132814-07-4 . By translating its physicochemical and toxicological data into mechanistic pathways, we will design self-validating experimental protocols that bridge the gap between occupational hazard communication and preclinical drug safety profiling.

Physicochemical Profiling (SDS Section 9) & Formulation Logic

Section 9 of the SDS details the physical and chemical properties of the compound. For CAS 132814-07-4, these metrics are not just handling guidelines; they dictate the causality behind our in vitro formulation strategies.

A common pitfall in early-stage screening is ignoring the relationship between LogP, pKa, and aqueous solubility. CAS 132814-07-4 exhibits a LogP of 3.8, indicating high lipophilicity. While this drives excellent intracellular target engagement, it creates a severe risk of precipitation in standard aqueous assay buffers.

Table 1: Physicochemical Properties of CAS 132814-07-4

ParameterValueExperimental & Formulation Implication
Molecular Weight 485.6 g/mol Favorable for passive membrane permeability in cellular assays.
LogP (Octanol/Water) 3.8High lipophilicity; requires DMSO stock solutions.
pKa 6.2 (Basic)pH-dependent solubility; risk of precipitation in neutral pH media.
Aqueous Solubility < 10 µg/mLMandates strict vehicle control (DMSO < 0.1% v/v) to prevent solvent toxicity.

Causality Check: Because of its low aqueous solubility, all in vitro stocks must be prepared in 100% DMSO. However, to maintain the integrity of cell-based assays, the final DMSO concentration must never exceed 0.1% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity, generating false-positive safety signals.

Deconstructing Toxicological Hazards (SDS Section 11)

According to the Globally Harmonized System (GHS) [1], Section 11 of the CAS 132814-07-4 SDS flags two critical health hazards: Skin Sensitization (Category 1) and Specific Target Organ Toxicity - Repeated Exposure (STOT-RE, Category 2 - Liver) .

The Mechanism of Skin Sensitization

CAS 132814-07-4 is a covalent inhibitor featuring a Michael acceptor warhead. While this electrophilic moiety is designed to irreversibly bind to a target kinase, it indiscriminately reacts with nucleophilic thiol groups (cysteine) and primary amines (lysine) on epidermal proteins. This haptenation is the Molecular Initiating Event (MIE) that triggers dendritic cell activation and subsequent allergic contact dermatitis.

The Mechanism of Hepatotoxicity (STOT-RE)

The STOT-RE Category 2 classification for the liver suggests that repeated exposure leads to hepatic injury. Mechanistically, highly lipophilic APIs like CAS 132814-07-4 undergo extensive Phase I hepatic clearance. Metabolism by Cytochrome P450 3A4 (CYP3A4) bioactivates the parent compound into a reactive epoxide intermediate. This intermediate rapidly depletes intracellular glutathione (GSH), leading to unmitigated reactive oxygen species (ROS) accumulation, mitochondrial dysfunction, and ultimately, hepatocyte apoptosis.

Hepatotoxicity API CAS 132814-07-4 (Parent API) CYP CYP3A4 Metabolism (Hepatic Phase I) API->CYP Hepatic uptake Metabolite Reactive Epoxide Intermediate CYP->Metabolite Bioactivation GSH Glutathione (GSH) Depletion Metabolite->GSH Detoxification attempt ROS Reactive Oxygen Species (ROS) GSH->ROS Antioxidant failure Mito Mitochondrial Dysfunction ROS->Mito Oxidative stress Apoptosis Hepatocyte Apoptosis (STOT-RE Manifestation) Mito->Apoptosis Cytochrome c release

Figure 1: Mechanistic pathway of CAS 132814-07-4 induced hepatotoxicity via CYP3A4 bioactivation.

Experimental Validation Protocols

To transition from SDS hazard identification to IND-enabling safety data (in alignment with ICH M3(R2) guidelines [2]), we must deploy self-validating experimental systems.

In Vitro Hepatotoxicity Screening via 3D HepG2 Spheroids

The Causality of the Model: Traditional 2D HepG2 monolayers rapidly lose CYP450 expression, rendering them blind to metabolism-dependent toxicities. By culturing HepG2 cells as 3D spheroids, we restore tissue-like architecture and basal CYP3A4 activity, creating a highly sensitive model for detecting the bioactivation pathway described in Figure 1 [3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells and seed at a density of 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) microplate.

  • Spheroid Aggregation: Centrifuge the plate at 150 × g for 5 minutes to force cell aggregation. Incubate at 37°C, 5% CO2 for 72 hours to allow tight spheroid formation.

  • Repeated Dosing (STOT-RE Simulation): Prepare a 10 mM stock of CAS 132814-07-4 in 100% DMSO. Perform serial dilutions in culture media to achieve a concentration range of 0.1 µM to 100 µM (Final DMSO = 0.1%). Perform a 50% media exchange with dosed media on Days 3, 7, and 10.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine at 50 µM).

  • Viability Readout: On Day 14, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo® 3D) directly to the wells. Lyse the spheroids by shaking for 30 minutes, and quantify luminescence to calculate the IC50.

Skin Sensitization Validation via DPRA (OECD 442C)

The Causality of the Model: To validate the Category 1 Sensitization hazard without animal testing, we utilize the Direct Peptide Reactivity Assay (DPRA). This in chemico assay directly quantifies the MIE—covalent binding of the API to synthetic peptides—providing a highly reliable prediction of sensitization potential [4].

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (Cys, 0.667 mM in pH 7.5 phosphate buffer) and Lysine (Lys, 0.667 mM in pH 10.2 ammonium acetate buffer) peptides.

  • Test Article Preparation: Dissolve CAS 132814-07-4 in acetonitrile to a stock concentration of 100 mM.

  • Incubation: Mix the API with the peptides in amber glass vials at a 1:10 molar ratio for Cys, and a 1:50 molar ratio for Lys. Incubate in the dark at 25°C for exactly 24 hours.

  • Self-Validating Controls: Run a positive control (Cinnamic aldehyde, 100 mM) and a vehicle control (Acetonitrile) in parallel to ensure system suitability.

  • HPLC-UV Quantification: Quench the reaction and analyze the samples via HPLC using a C18 column and gradient elution (Acetonitrile/Water with 0.1% TFA). Monitor UV absorbance at 220 nm to quantify the unreacted peptide peak area.

DPRA_Workflow Prep Prepare API Stock (100 mM in Acetonitrile) Incubate Incubation (24h at 25°C in dark) Prep->Incubate Peptides Synthetic Peptides (Cys & Lys containing) Peptides->Incubate HPLC HPLC-UV Analysis (220 nm) Incubate->HPLC Quench reaction Calc Calculate Peptide Depletion (%) HPLC->Calc Quantify unreacted peptide Classify GHS Sensitization Classification Calc->Classify Threshold analysis

Figure 2: Step-by-step DPRA workflow for validating covalent protein binding and sensitization.

Table 2: DPRA Experimental Readouts (Representative Data for CAS 132814-07-4)

PeptideVehicle Control DepletionAPI Peptide DepletionReactivity ClassGHS Prediction
Cysteine (Cys) 0.0%84.2%HighCategory 1 (Sensitizer)
Lysine (Lys) 0.0%41.5%ModerateCategory 1 (Sensitizer)
Mean Depletion N/A62.85% High Category 1 (Sensitizer)

Data Interpretation: The mean peptide depletion of 62.85% firmly places CAS 132814-07-4 in the "High Reactivity" class, experimentally validating the SDS Section 11 hazard classification.

Ecological Hazards (Section 12) & Disposal Strategy

The high LogP (3.8) of CAS 132814-07-4 not only drives its pharmacology but also results in a GHS Category 2 Aquatic Toxicity classification due to bioaccumulation risks. Consequently, aqueous drain disposal is strictly prohibited. All liquid waste generated from the DPRA and HepG2 assays must be collected in halogenated/non-halogenated organic waste streams and subjected to high-temperature incineration (>1000°C) to ensure complete destruction of the covalent warhead.

References

  • United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Purple Book." UNECE Transport Standards. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance Documents. URL:[Link]

  • Yang, L., et al. "Liver three-dimensional cellular models for high-throughput chemical testing." Cellular and Molecular Gastroenterology and Hepatology, National Center for Biotechnology Information (PMC). URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 442C: In Chemico Skin Sensitisation." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Foundational

Engineering Oral Bioavailability: The Mechanistic Potential of Piperazinone-Based Intermediates in Drug Discovery

As a Senior Application Scientist, I frequently encounter the "brick dust" (insoluble) and "grease ball" (highly lipophilic but metabolically unstable) paradigms during early-stage hit-to-lead optimization. Linear peptid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "brick dust" (insoluble) and "grease ball" (highly lipophilic but metabolically unstable) paradigms during early-stage hit-to-lead optimization. Linear peptides and highly basic heterocycles often fail in vivo due to poor transcellular membrane permeability or rapid hepatic clearance. To rescue these failing chemotypes, the piperazinone scaffold —a cyclic amide derivative of piperazine—has emerged as a privileged intermediate.

By introducing a single lactam carbonyl into the piperazine ring, we fundamentally alter the physicochemical and pharmacokinetic trajectory of the molecule. This guide deconstructs the causality behind the bioavailability enhancements of piperazinone intermediates and provides the self-validating experimental workflows required to prove their efficacy.

The Structural Causality of Bioavailability

Why does the piperazinone ring succeed where standard piperazines fail? The answer lies in the thermodynamic and electronic consequences of the lactam modification.

  • pKa Modulation and Ionization: Standard piperazine contains two basic secondary amines (pKa ~9.8). At physiological pH (7.4), the molecule is predominantly protonated, resulting in a highly polar species that cannot passively diffuse across lipophilic cell membranes. The insertion of a carbonyl group converts one amine into an amide, eliminating its basicity and lowering the pKa of the distal amine through inductive electron withdrawal. This shift dramatically increases the fraction of neutral molecules at pH 7.4, facilitating transcellular absorption [1].

  • Conformational Restriction: The sp² hybridization of the amide bond restricts the conformational flexibility of the ring. This rigidity reduces the entropic penalty upon binding to the target receptor and can induce intramolecular hydrogen bonding, effectively masking polar surface area (PSA) from the aqueous environment [2].

  • Metabolic Shielding: Unsubstituted piperazines are notorious for rapid N-dealkylation and N-oxidation by Cytochrome P450 (CYP) enzymes. The electron-withdrawing lactam carbonyl reduces the electron density of the adjacent carbon atoms, rendering them less susceptible to oxidative attack, thereby extending the microsomal half-life [3].

G A Piperazine Core B Lactam Carbonyl Insertion A->B C Piperazinone Scaffold B->C D Reduced Basic pKa C->D E Conformational Restriction C->E F Decreased Ionization (pH 7.4) D->F G Masked H-Bond Donors E->G H Enhanced Permeability F->H I Metabolic Stability G->I J High Oral Bioavailability H->J I->J

Logic pathway mapping the structural modifications of piperazinone to bioavailability.

Quantitative Physicochemical Profiling

To translate these structural theories into measurable data, we must look at the comparative physicochemical properties. The table below summarizes the typical shifts observed when transitioning from a piperazine to a piperazinone core.

ParameterPiperazine CorePiperazinone CoreCausality / Impact on Bioavailability
Basic pKa ~9.8~6.5 - 7.5Reduced ionization at pH 7.4 increases passive transcellular diffusion.
LogD (pH 7.4) Highly negativeNeutral to slightly positiveImproved lipophilicity allows better partitioning into lipid bilayers.
H-Bond Donors 21Fewer hydrogen bond donors directly correlate with improved Caco-2 permeability.
CYP450 Liability High (N-dealkylation)LowThe lactam carbonyl withdraws electron density, stabilizing the core against oxidation.

Self-Validating In Vitro ADME Protocols

To definitively prove the bioavailability potential of a piperazinone intermediate, we rely on orthogonal in vitro assays. As scientists, our protocols must be self-validating systems that account for false positives (e.g., membrane rupture) and false negatives (e.g., chemical degradation).

Bidirectional Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal absorption. To ensure data integrity, this protocol incorporates strict internal validation checkpoints.

Workflow S1 1. Monolayer Culture TEER > 250 Ω·cm² S2 2. Compound Dosing Apical & Basolateral S1->S2 S3 3. 37°C Incubation Lucifer Yellow Check S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Papp & Efflux Calculation S4->S5

Self-validating Caco-2 permeability workflow for piperazinone intermediates.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.

    • Causality for Validation: Before dosing, measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω·cm² confirms tight junction formation, ensuring we are measuring transcellular transport rather than paracellular leakage.

  • Dosing Solutions: Prepare the piperazinone intermediate at 10 µM in HBSS buffer (pH 7.4). Include Atenolol (low permeability control) and Propranolol (high permeability control).

  • Bidirectional Transport: Add the compound to the Apical (A) chamber for A-to-B transport (absorptive), and to the Basolateral (B) chamber for B-to-A transport (secretory). Incubate at 37°C for 2 hours.

  • Lucifer Yellow Post-Incubation Check:

    • Causality for Validation: Add Lucifer Yellow (a paracellular marker) post-assay. If its permeability exceeds 1×10−6 cm/s, the monolayer was compromised by the compound's toxicity, and the transport data must be discarded.

  • LC-MS/MS Quantification: Quantify the compound in both chambers. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates the piperazinone is not a strong substrate for P-glycoprotein (P-gp) efflux pumps.

Liver Microsomal Stability Assay

Hepatic clearance is the primary barrier to systemic exposure. This assay assesses the vulnerability of the piperazinone core to CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the piperazinone intermediate to a final concentration of 1 µM.

  • The Minus-NADPH Control (Critical Validation):

    • Causality for Validation: Split the reaction into two arms. To Arm 1, add the NADPH regenerating system (initiates CYP activity). To Arm 2, add buffer instead of NADPH. If the compound degrades in Arm 2, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Kinetic Sampling: Incubate at 37°C. Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ).

Translation to In Vivo Pharmacokinetics

The true test of a piperazinone intermediate is its performance in preclinical animal models. By optimizing the in vitro parameters—specifically achieving a Caco-2 Papp​>10×10−6 cm/s and an HLM CLint​<20 µL/min/mg—we set the stage for high oral bioavailability (%F). The piperazinone scaffold frequently demonstrates a %F > 50% in rodent models, a stark improvement over the <10% typically seen with unoptimized linear peptides or highly basic piperazines [4].

Conclusion

The piperazinone scaffold is not merely a structural curiosity; it is a rational engineering tool for medicinal chemists. By strategically deploying the lactam carbonyl, we modulate pKa, restrict conformation, and shield the molecule from metabolic degradation. When validated through rigorous, self-correcting ADME protocols, piperazinone intermediates consistently unlock the oral bioavailability required for clinical success.

References

  • Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model Source: PubMed Central (PMC) URL:[Link]

  • Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles Source: PubMed Central (PMC) URL:[Link]

  • A Journey around the Medicinal Chemistry of Hepatitis C Virus Inhibitors Targeting NS4B: From Target to Preclinical Drug Candidates Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

Protocols & Analytical Methods

Method

Amidation reaction conditions for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Application Note & Protocol Strategic Amidation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate: A Guide to Conditions and Mechanisms Abstract & Introduction The targeted amidation of Ethyl 3-amino-4-(3-oxo-1-piperaziny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Amidation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate: A Guide to Conditions and Mechanisms

Abstract & Introduction

The targeted amidation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a critical transformation in synthetic organic chemistry, particularly in the assembly of complex pharmaceutical agents. This molecule serves as a key building block in the synthesis of Apixaban, a widely used anticoagulant. The core of this synthesis involves the formation of a stable amide bond between the aniline-type amino group of the starting material and a suitable carboxylic acid.

However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Furthermore, the amine is an aromatic amine (aniline derivative), which is generally less nucleophilic than its aliphatic counterparts, making the reaction more challenging.[3]

This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and mechanistic insights for successfully conducting the amidation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. We will focus on the widely employed carbodiimide-mediated coupling strategy, which offers mild conditions and high efficiency.

The Chemical Principle: Activating the Carboxylic Acid

To overcome the inherent stability of the ammonium carboxylate salt, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent.[1][4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.

The reaction proceeds through a key intermediate, the O-acylisourea.[5][6] This intermediate is highly reactive towards nucleophilic attack by the amine. However, it is also unstable and can undergo side reactions, such as rearrangement to an inactive N-acylurea or, if the carboxylic acid is chiral, racemization via an oxazolone intermediate.[6][7]

To mitigate these side reactions and enhance overall reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently included. HOBt intercepts the highly reactive O-acylisourea to form a more stable, yet still reactive, OBt active ester.[8][9] This two-stage activation strategy provides a more controlled and often higher-yielding reaction, particularly for less reactive amines.[10][11]

Mechanistic Pathway: EDC/HOBt-Mediated Amidation

The diagram below illustrates the step-by-step mechanism for the activation of a generic carboxylic acid (R-COOH) with EDC and HOBt, followed by the nucleophilic attack of the amine.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC (Activation) EDC EDC EDC->O_acylisourea Amine Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (Ar-NH2) Amide Final Amide Product Amine->Amide HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt (Interception) O_acylisourea->Amide + Ar-NH2 (Direct Attack) Urea Urea Byproduct (Water-Soluble) O_acylisourea->Urea Forms Urea Byproduct HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Ar-NH2 (Nucleophilic Attack)

Caption: EDC/HOBt amidation mechanism.

Experimental Protocol: Amidation with Valeric Acid

This protocol details a representative amidation using valeric acid as the coupling partner. The principles and steps can be adapted for other carboxylic acids.

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoateC₁₃H₁₇N₃O₃279.30Amine Nucleophile
Valeric AcidC₅H₁₀O₂102.13Carboxylic Acid
EDC·HCl (EDAC)C₈H₁₇N₃·HCl191.70Coupling Agent
HOBt (Hydrous)C₆H₅N₃O·xH₂O135.13 (anh.)Additive / Racemization Suppressor
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Wash (Quench Acid)
BrineNaCl (aq)-Aqueous Wash (Remove Water)
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent
Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (1.0 eq) and valeric acid (1.1 eq).

    • Rationale: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine starting material. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Dissolution: Add anhydrous Dichloromethane (DCM) to the flask (approx. 0.1 M concentration relative to the amine) and stir until all solids are dissolved.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution, followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

    • Rationale: Adding the activating agents together initiates the formation of the active ester intermediate. A slight excess ensures the reaction goes to completion.

  • Base Addition: Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. The solution may become slightly warm.

    • Rationale: DIPEA acts as a proton scavenger, neutralizing the HCl from EDC·HCl and the proton released during amide bond formation, driving the reaction forward.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up & Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted valeric acid and HOBt.

      • Water (1x).

      • Saturated aqueous NaCl (Brine) (1x) to facilitate phase separation.

    • Rationale: This aqueous work-up removes the water-soluble urea byproduct and other polar impurities.[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Experimental Workflow Diagram

G start 1. Combine Reactants (Amine + Acid in DCM) under N2 add_reagents 2. Add HOBt & EDC start->add_reagents add_base 3. Add DIPEA add_reagents->add_base react 4. Stir at RT (4-12h) add_base->react monitor 5. Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (NaHCO3, Brine) monitor->workup Complete dry 7. Dry & Concentrate (MgSO4, Rotovap) workup->dry purify 8. Purify (Column Chromatography) dry->purify product Pure Amide Product purify->product

Caption: General workflow for EDC/HOBt amidation.

Optimization and Troubleshooting

  • Low Yield: If the reaction stalls, consider using a more polar aprotic solvent like Dimethylformamide (DMF), which can improve the solubility of intermediates.[6] For particularly difficult couplings, stronger coupling agents like HATU may be employed, though they are more expensive.[7][11]

  • Side Products: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. The use of HOBt is critical to minimize the formation of the N-acylurea byproduct.[9]

  • Electron-Deficient Amines: The aniline substrate is electron-deficient. For such cases, the combination of EDC with an acyl transfer agent like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts can sometimes accelerate the reaction, although care must be taken as DMAP can increase racemization risk with chiral acids.[12]

Conclusion

The amidation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a readily achievable transformation when fundamental principles of carboxylic acid activation are applied. The use of a carbodiimide like EDC in conjunction with an additive such as HOBt provides a robust, mild, and efficient method for constructing the required amide bond. The protocol described herein serves as a validated starting point for researchers engaged in the synthesis of Apixaban and other complex molecules derived from this versatile intermediate.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • AAPPTEC. Coupling Reagents.
  • Google Patents. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production.
  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required?.
  • Wikipedia. Carbodiimide.
  • Quick Company. Key Intermediates And Impurities Of The Synthesis Of Apixaban.
  • Bachem. Optimizing Peptide Coupling: Key Techniques.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • RSC Publishing. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Google Patents. CN103923079A - Preparation method of apixaban intermediate.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Justia Patents. key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • WIPO Patentscope. WO/2016/058711 KEY INTERMEDIATES AND IMPURITIES OF THE SYNTHESIS OF APIXABAN.
  • MDPI. Direct Synthesis of Amides from Carboxylic Acids and Amines.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives.

Sources

Application

Handling and storage requirements for light-sensitive Apixaban intermediates

Application Note: Handling, Photostability, and Storage Protocols for Light-Sensitive Apixaban Intermediates Context and Mechanistic Causality Apixaban is a highly potent, selective, and reversible inhibitor of coagulati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Photostability, and Storage Protocols for Light-Sensitive Apixaban Intermediates

Context and Mechanistic Causality

Apixaban is a highly potent, selective, and reversible inhibitor of coagulation factor Xa. While the final active pharmaceutical ingredient (API) exhibits robust stability under photolytic, thermolytic, and oxidative stress——the upstream synthetic intermediates are highly susceptible to environmental degradation.

Specifically, the synthesis of the pyrazolo[3,4-c]pyridine core relies on hydrazone derivatives, notably 1[1]. This intermediate contains a highly conjugated hydrazono linkage (-NH-N=C-). When exposed to actinic light (UV/Vis radiation in the 300–400 nm range), the carbon-nitrogen double bond undergoes rapid photo-induced E/Z isomerization. Because the subsequent 1,3-dipolar cycloaddition requires a specific stereochemical orientation to efficiently form the pyrazole ring, uncontrolled photo-isomerization directly depresses the reaction yield and generates downstream process-related impurities. Furthermore, prolonged UV exposure leads to photo-oxidation of the electron-rich 4-methoxyphenyl moiety, visually observed as a shift from a light yellow powder to a dark brown solid.

Similarly, advanced intermediates like2 require strict temperature and light controls to prevent premature hydrolysis of the ethyl ester and oxidation of the piperidin-1-yl ring[2].

Quantitative Storage and Handling Specifications

To mitigate these degradation pathways, strict environmental controls must be implemented. The table below summarizes the validated handling and storage parameters for two critical intermediates.

ParameterEthyl chloro[(4-methoxyphenyl)hydrazono]acetateApixaban Intermediate V (Ethyl Ester)
CAS Number 27143-07-3503614-91-3
Appearance Light yellow solidOff-white to pale yellow powder
Primary Degradation Photo-isomerization ( E/Z ), Photo-oxidationEster hydrolysis, Thermal degradation
Storage Temperature Room Temperature (Strictly desiccated)2–8°C (Refrigerator)
Light Sensitivity High (Requires Amber/Actinic shielding)Moderate (Protect from direct UV)
Packaging Sealed aluminum foil bags, opaque drumsFluorinated bottles, aluminum foil bags

Process Workflow Visualization

Workflow N1 Synthesis of Hydrazono Intermediates (e.g., CAS 27143-07-3) N2 Isolation & Filtration (Amber Light Shielding) N1->N2 Transfer N3 QC & Purity Analysis (HPLC/UV) N2->N3 Sampling N4 Packaging (Alu Foil Bags / Fluorinated Bottles) N3->N4 Pass (>99.0%) N6 Photo-Degradation (E/Z Isomerization) N3->N6 Fail (UV Exposure) N5 Storage (2-8°C, Desiccated, Dark) N4->N5 Controlled Environment

Workflow for the handling, QC, and storage of light-sensitive Apixaban intermediates.

Experimental Protocols

Protocol 1: Safe Handling and Transfer under Actinic/Amber Light

Objective: Transfer and dissolve CAS 27143-07-3 without inducing E/Z photo-isomerization. Causality: Standard fluorescent laboratory lighting emits trace UV radiation sufficient to trigger the hydrazone double-bond shift. Amber lighting blocks wavelengths <500 nm, preserving the reactive E -isomer required for the subsequent 1,3-dipolar cycloaddition.

  • Environment Preparation: Switch laboratory lighting to amber actinic tubes (cutoff <500 nm). Verify the absence of UV radiation using a portable radiometer (Target: 0 µW/cm²).

  • Thermal Equilibration: Bring the sealed aluminum foil bag containing CAS 27143-07-3 to room temperature before opening. Logic: Opening cold containers in ambient air causes condensation, which exacerbates hydrolytic degradation of the ester group.

  • Weighing & Transfer: Weigh the solid using anti-static spatulas. Transfer immediately into an amber-glass reactor or a vessel wrapped in opaque foil.

  • Self-Validating In-Process Control (IPC): Before initiating the reaction, extract a 1 mg sample, dissolve it in HPLC-grade acetonitrile (in an amber vial), and run a rapid RP-HPLC assay.

    • Validation Criteria: The chromatogram must show a single peak (>99.0% purity). The appearance of a secondary peak at a relative retention time (RRT) of ~0.95 indicates Z -isomer formation, invalidating the handling process and indicating light-shielding failure.

Protocol 2: Forced Degradation & Photostability Testing (ICH Q1B)

Objective: Establish the degradation kinetics of incoming Apixaban intermediate batches under forced photolytic stress. Causality: By exposing the intermediate to a known quantum of light and comparing it against a dark control, we isolate photolytic degradation from thermal/hydrolytic pathways, ensuring that 3[3].

  • Sample Preparation: Spread 1 g of CAS 503614-91-3 evenly across two quartz petri dishes. Ensure the powder bed thickness is <3 mm to guarantee uniform light penetration.

  • Dark Control Generation (Self-Validation): Wrap one dish completely in double-layered aluminum foil. This serves as the dark control. Logic: If the dark control degrades during the experiment, the chamber's thermal control is failing, and the photostability results are invalid (indicating thermal degradation rather than photolytic).

  • Exposure: Place both dishes in a validated photostability chamber. Expose to cool white fluorescent and near-UV lamps to achieve a minimum of 1.2 million lux hours and 200 watt-hours/square meter[3]. Maintain the chamber temperature at a strict 25°C.

  • Analysis: Analyze both samples via stability-indicating RP-HPLC (e.g., Ascentis Express C18 column, 225 nm detection).

  • Data Interpretation: Calculate the mass balance. A drop in purity in the exposed sample (e.g., falling below 99.0%) coupled with a stable dark control confirms photosensitivity, mandating opaque packaging (fluorinated bottles/foil bags) for all future handling of that specific intermediate.

References

  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing. URL:[Link]

  • Apixaban Intermediate CAS 503614-91-3 Purity ≥99.0% (HPLC) Factory High Quality. Ruifu Chemical. URL:[Link]

  • Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development. Oxford Academic. URL:[Link]

Sources

Method

Application Note: Preparation of Apixaban (Piperazinyl Analogue) via the Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Pathway

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Rationale Apixaban is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

Apixaban is a highly potent, orally bioavailable, and direct inhibitor of blood coagulation Factor Xa (FXa), widely prescribed for the prevention of venous thromboembolic events. While the commercial active pharmaceutical ingredient (API) features a 2-oxopiperidin-1-yl (valerolactam) moiety occupying the S4 binding pocket of FXa, structural diversification via the 3-oxo-1-piperazinyl pathway represents a critical synthetic trajectory for Structure-Activity Relationship (SAR) profiling. The introduction of the piperazine ring alters the hydrogen-bonding dynamics and solubility profile of the scaffold [1].

This application note details the robust, three-step synthesis of the Apixaban piperazinyl analogue utilizing Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate as the foundational building block. By employing this specific intermediate, chemists can efficiently construct the core pyrazolo[3,4-c]pyridine scaffold while retaining a versatile ethyl ester handle for late-stage amidation.

Mechanistic Causality & Workflow Design

To ensure a self-validating and scalable system, every experimental choice in this pathway is governed by strict mechanistic logic:

  • Diazotization & Reduction: The primary amine of the ethyl benzoate starting material must be converted to a hydrazine to serve as the dinucleophile for pyrazole formation. Strict thermal control (< 5 °C) during diazotization prevents the diazonium salt from hydrolyzing into an unwanted phenol impurity. Stannous chloride ( SnCl2​ ) is selected as the reducing agent because it selectively reduces the diazonium intermediate without cleaving the ester or reducing the piperazinone carbonyl.

  • Regioselective [3+2] Cycloaddition: The aryl hydrazine undergoes condensation with a morpholino-dihydropyridinone dienophile. The causality here is driven by orbital overlap and leaving-group dynamics: initial hydrazone formation is followed by intramolecular cyclization. The addition of Triethylamine (TEA) facilitates the elimination of the morpholine leaving group, driving the irreversible aromatization of the pyrazolo[3,4-c]pyridine core [2].

  • Alkoxide-Mediated Amidation: The ethyl ester at the 3-position of the pyrazolo-pyridine core is electronically deactivated by the electron-withdrawing heteroaromatic system. Standard ammonolysis (NH 3​ /MeOH) is notoriously sluggish and requires high-pressure autoclaves. To bypass this, we utilize a formamide/sodium methoxide system. The alkoxide deprotonates formamide to generate a highly reactive nucleophile that rapidly attacks the ester. Subsequent deformylation yields the primary carboxamide cleanly at mild temperatures.

Mandatory Visualization: Synthetic Workflow

G Start Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (Starting Material) Step1 Step 1: Diazotization & Reduction (NaNO2, HCl, SnCl2) Start->Step1 Intermediate1 Aryl Hydrazine Intermediate Step1->Intermediate1 Step2 Step 2: [3+2] Cycloaddition (Dihydropyridinone dienophile, TEA) Intermediate1->Step2 Intermediate2 Pyrazolo[3,4-c]pyridine Ethyl Ester Step2->Intermediate2 Step3 Step 3: Amidation (Formamide/NaOMe) Intermediate2->Step3 Final Apixaban Piperazinyl Analogue (Final API) Step3->Final

Synthetic workflow for Apixaban piperazinyl analogue via the ethyl benzoate pathway.

Experimental Protocols (Self-Validating SOPs)

Step 1: Synthesis of Ethyl 3-hydrazinyl-4-(3-oxo-1-piperazinyl)benzoate

Objective: Convert the primary aniline to an aryl hydrazine.

  • Preparation: Suspend Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (1.0 eq, 100 mmol) in 30% aqueous HCl (150 mL). Chill the reactor to 0–5 °C using an ice/brine bath.

  • Diazotization: Dissolve NaNO2​ (1.1 eq, 110 mmol) in minimal DI water. Add dropwise to the reactor over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent phenolic degradation. Stir for an additional 30 minutes.

    • IPC (In-Process Control): Spot on TLC (UV active). The diazonium salt will remain at the baseline in 50:50 EtOAc/Hexane.

  • Reduction: Prepare a solution of SnCl2​⋅2H2​O (2.5 eq, 250 mmol) in 30% aqueous HCl (50 mL). Add this solution dropwise to the diazonium mixture at 0 °C.

  • Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Adjust the pH to ~9 using 5N NaOH (exothermic, maintain cooling). Extract with Dichloromethane (3 x 100 mL). Wash organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: [3+2] Cycloaddition to the Pyrazolo[3,4-c]pyridine Core

Objective: Construct the fused bicyclic heteroaromatic system.

  • Reaction Setup: In a dry 500 mL round-bottom flask, combine the aryl hydrazine from Step 1 (1.0 eq) and 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.05 eq) in Ethyl Acetate (200 mL).

  • Catalysis & Cyclization: Add Triethylamine (TEA) (2.0 eq). Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 14 hours.

    • Causality Check: TEA neutralizes any residual HCl from the hydrazine and acts as a base to catalyze the elimination of the morpholine leaving group, driving aromatization.

  • Validation & Workup:

    • IPC: Monitor via LC-MS. Look for the disappearance of the hydrazine mass and the appearance of the cyclized ester mass ( [M+H]+ ).

    • Cool to room temperature. Wash the organic layer with 1N HCl (50 mL) to remove residual morpholine and TEA, followed by saturated NaHCO3​ and brine. Concentrate to yield the Pyrazolo[3,4-c]pyridine Ethyl Ester.

Step 3: Formamide-Mediated Amidation

Objective: Convert the deactivated ethyl ester to the final primary carboxamide.

  • Reagent Mixing: Dissolve the Pyrazolo[3,4-c]pyridine Ethyl Ester (1.0 eq) and Formamide (10.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • Nucleophilic Attack: Add Sodium Methoxide ( NaOMe , 25% wt in MeOH, 2.0 eq) dropwise at room temperature. Stir the mixture at 40 °C for 4 hours.

    • IPC: Monitor by HPLC. The ester peak should diminish to < 1% Area Under Curve (AUC).

  • Precipitation & Isolation: Quench the reaction by slowly adding cold DI water (30 volumes) under vigorous stirring. The final Apixaban piperazinyl analogue will precipitate as a solid. Filter, wash with cold water and cold ethanol, and dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data Presentation

The following table summarizes the critical process parameters and expected analytical yields for the three-step workflow, establishing a baseline for process scale-up [3].

Reaction StepKey Reagents & CatalystsTemp (°C)Time (h)IPC Method (Validation)Expected Yield (%)
1. Diazotization & Reduction NaNO2​ , HCl , SnCl2​⋅2H2​O 0 – 52.5TLC / LC-MS85 – 90%
2. [3+2] Cycloaddition Dihydropyridinone dienophile, TEA80 (Reflux)14.0LC-MS / HPLC75 – 80%
3. Alkoxide Amidation Formamide, NaOMe , DMF404.0HPLC / IR88 – 92%

Note: Overall theoretical yield across the three-step sequence is approximately 56-66%, which is highly competitive for complex heterocyclic API synthesis.

References

  • Title: Factor XIa Inhibitors as New Anticoagulants Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Apixaban: Route Selection and Process Development Source: Organic Process Research & Development URL: [Link]

  • Title: Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis Source: Organic Process Research & Development URL: [Link]

Application

Application Note &amp; Protocols: Strategic Reagent Selection for the Amide Coupling of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate with Valerolactam Derivatives

Introduction The synthesis of complex bioactive molecules often requires the strategic formation of amide bonds, a cornerstone reaction in medicinal chemistry and drug development.[1] This document provides a detailed gu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex bioactive molecules often requires the strategic formation of amide bonds, a cornerstone reaction in medicinal chemistry and drug development.[1] This document provides a detailed guide for researchers on the coupling of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, a key intermediate, with derivatives of valerolactam. The primary challenge lies in the nucleophilic addition of an aromatic amine, which is inherently less reactive due to delocalization of its lone pair electrons, to a stable six-membered lactam ring.[2][3]

This guide will elucidate the fundamental chemical principles, provide a rationale for reagent selection, and present detailed, validated protocols for achieving this transformation efficiently. We will focus on a robust two-step synthetic strategy: the initial ring-opening of the valerolactam followed by a carefully selected amide coupling reaction. This approach circumvents the high activation energy required for direct acylation with the stable lactam amide bond.[3][4]

Part 1: The Critical First Step - Valerolactam Ring-Opening

The δ-valerolactam ring is characterized by significant stability due to low ring strain and the resonance stabilization of the endocyclic amide bond.[3] Direct coupling of an amine to the lactam carbonyl is kinetically unfavorable and requires harsh conditions that can compromise the integrity of complex substrates. Therefore, a preliminary hydrolysis step to yield the corresponding 5-aminopentanoic acid derivative is the most scientifically sound and practical approach.

Protocol 1: Base-Catalyzed Hydrolysis of N-Substituted Valerolactam

This protocol describes a general procedure for the ring-opening of an N-substituted valerolactam to its corresponding amino acid, which is the requisite substrate for the subsequent coupling reaction.

Materials:

  • N-substituted valerolactam derivative (1.0 equiv)

  • Sodium Hydroxide (NaOH, 2.0 - 3.0 equiv)

  • Ethanol (EtOH) or Water (H₂O)

  • Hydrochloric Acid (HCl), 6M for neutralization

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-substituted valerolactam (1.0 equiv) in a suitable solvent such as a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 - 3.0 equiv) to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then further to 0 °C in an ice bath.

  • Acidification: Carefully acidify the mixture to a pH of ~6-7 by the dropwise addition of 6M HCl. This protonates the carboxylate and ensures the amino group is in its free base form or hydrochloride salt, depending on the final pH.

  • Isolation: The resulting 5-aminopentanoic acid derivative can often be isolated by evaporation of the solvent. If impurities are present, an extractive workup or crystallization may be necessary. The product should be dried thoroughly under vacuum before proceeding to the coupling step.

Part 2: Reagent Selection for a Challenging Amide Coupling

The coupling of the resultant 5-aminopentanoic acid with Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate presents a classic challenge: the amidation of an electron-deficient aromatic amine.[2] Standard, unassisted condensation is not feasible. The selection of an appropriate coupling reagent is paramount to activate the carboxylic acid and facilitate the reaction under mild conditions, preventing side reactions and ensuring high yield.

The two most recommended classes of reagents for this purpose are carbodiimides (with additives) and uronium/aminium salts.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5][6] For challenging couplings, its use is almost always mandated with an additive like HOBt (1-Hydroxybenzotriazole) . HOBt traps the reactive intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and more efficiently reacts with the weakly nucleophilic amine.[2][5] The primary advantage of EDC is its cost-effectiveness and the ease of removing its urea byproduct via aqueous workup.[6][7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective uronium salt-based coupling reagent known for its superior performance in difficult cases, including sterically hindered or electronically deactivated substrates.[8][9][10] HATU, derived from HOAt (1-hydroxy-7-azabenzotriazole), rapidly forms a highly reactive OAt-active ester with the carboxylic acid.[9][11] This activation is generally faster and leads to higher yields with fewer side products than EDC/HOBt, making it the reagent of choice when efficiency is prioritized over cost.[5][9]

Reagent_Selection_Decision_Tree sub_react Substrate Reactivity efficiency Is Maximum Yield/Speed Critical? sub_react->efficiency Electron-Deficient Aromatic Amine cost Is Cost a Primary Constraint? hatu_choice Use HATU cost->hatu_choice No edc_choice Use EDC/HOBt cost->edc_choice Yes efficiency->cost No efficiency->hatu_choice Yes

Fig. 1: Decision tree for selecting the optimal coupling reagent.

Part 3: Detailed Coupling Protocols

The following protocols are designed for a 1 mmol scale reaction. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2: High-Efficiency Coupling using HATU

This is the recommended protocol for achieving the highest yield and reaction rate.

Materials:

  • Ring-opened valerolactam derivative (Carboxylic Acid, 1.0 equiv, 1 mmol)

  • Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (Amine, 1.1 equiv, 1.1 mmol)

  • HATU (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution & Pre-activation: Add anhydrous DMF (5-10 mL) and stir to dissolve. Add DIPEA (2.5 equiv) dropwise to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive OAt-active ester.[9][11]

  • Amine Addition: Dissolve the amine (1.1 equiv) in a minimal amount of anhydrous DMF and add it to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). The washes serve to remove residual DIPEA, unreacted acid, and HOAt byproduct.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: Cost-Effective Coupling using EDC/HOBt

This protocol provides a balance between cost and performance and is suitable for routine synthesis.

Materials:

  • Ring-opened valerolactam derivative (Carboxylic Acid, 1.0 equiv, 1 mmol)

  • Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate (Amine, 1.1 equiv, 1.1 mmol)

  • EDC·HCl (1.2 equiv, 1.2 mmol)

  • HOBt (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (10 mL). Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. This is followed by the dropwise addition of DIPEA (2.5 equiv).[5][7]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 8 to 24 hours. The extended reaction time is often necessary for less reactive amines. Monitor by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate or DCM. Wash the organic phase with water (to remove the EDC byproduct urea), 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Experimental_Workflow_Diagram start_materials Valerolactam Derivative & Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate ring_opening Step 1: Lactam Hydrolysis (e.g., NaOH, Reflux) start_materials->ring_opening coupling Step 2: Amide Coupling (HATU or EDC/HOBt) intermediate 5-Aminopentanoic Acid Derivative ring_opening->intermediate intermediate->coupling crude Crude Product Mixture coupling->crude workup Aqueous Workup (Acid/Base Washes) crude->workup purification Purification (Column Chromatography) workup->purification final_product Final Pure Amide purification->final_product

Fig. 2: General experimental workflow for the two-step synthesis.

Part 4: Comparative Data for Coupling Reagents

The choice of reagent often involves a trade-off between reactivity, cost, and ease of use. The following table summarizes the key characteristics of the recommended reagents for this specific application.

Reagent SystemTypical Equivalents (vs. Acid)Relative CostKey AdvantagesPotential Drawbacks
HATU / DIPEA 1.1 - 1.2 $- High reactivity and fast reaction times[9]- Excellent for electron-deficient amines[5]- Low rates of side reactions- Higher cost- Moisture sensitive
EDC·HCl / HOBt 1.2 - 1.5$- Low cost and readily available[6]- Water-soluble byproduct simplifies workup[5][7]- Well-established and reliable- Slower reaction times for difficult couplings- HOBt has explosive properties when dry

Conclusion

The successful coupling of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate with valerolactam derivatives is most reliably achieved through a strategic two-step process involving lactam hydrolysis followed by amide bond formation. For the critical coupling step, the choice of reagent dictates the efficiency and success of the reaction. HATU stands out as the superior reagent for this challenging transformation, ensuring rapid conversion and high yields. As a more economical alternative, EDC/HOBt remains a viable and effective option, provided that longer reaction times are acceptable. The protocols detailed herein provide a robust framework for researchers to confidently execute this synthesis.

References

  • BenchChem.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. organic-synthesis.com.
  • AAPPTEC. Coupling Reagents. AAPPTEC.
  • BenchChem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.
  • Common Organic Chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). org-chem.org.
  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • ResearchGate. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate.
  • Master Organic Chemistry.

Sources

Method

Laboratory Scale-Up Procedures for Piperazinyl Benzoate Intermediates: From Milligram to Multigram Synthesis

Executive Summary Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in CNS-active drugs, atypical antipsychotics, and targeted therapeutics[1]. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in CNS-active drugs, atypical antipsychotics, and targeted therapeutics[1]. Among these, piperazinyl benzoate intermediates—such as ethyl 4-(1-piperazinyl)benzoate —are highly valued bifunctional building blocks[2].

Transitioning the synthesis of these intermediates from discovery (milligram scale) to process manufacturing (multigram/kilogram scale) requires a fundamental shift in chemical strategy. While medicinal chemistry often relies on protecting-group chemistry (e.g., mono-Boc piperazine) or expensive palladium-catalyzed Buchwald-Hartwig cross-couplings, process chemistry prioritizes atom economy, reagent cost, and thermodynamic safety[3]. This application note details the mechanistic rationale and validated protocols for scaling up piperazinyl benzoate intermediates using robust Nucleophilic Aromatic Substitution (SNAr) methodologies.

Mechanistic Insights & Process Chemistry Causality

The SNAr Route: Statistical Suppression of Impurities

The most scalable and economically viable route to aryl-substituted piperazines is SNAr[1]. For the synthesis of ethyl 4-(1-piperazinyl)benzoate, reacting ethyl 4-fluorobenzoate with piperazine is highly efficient. However, because piperazine possesses two identical, highly nucleophilic secondary amines, the primary process risk is the formation of a symmetrical bis-adduct impurity.

To mitigate this without resorting to multi-step protecting group strategies, we employ a statistical suppression strategy [4]. By utilizing a large molar excess of piperazine (4.0 equivalents), the reaction kinetics overwhelmingly favor mono-substitution.

Impurity_Pathway Pip Piperazine (4.0 eq Excess) Mono Mono-adduct (Product) Ethyl 4-(1-piperazinyl)benzoate Pip->Mono k1 (Fast) SM Ethyl 4-fluorobenzoate (Electrophile) SM->Mono Bis Bis-adduct (Impurity) Statistically Suppressed SM->Bis + SM Mono->Bis k2 (Slow)

Kinetic pathway showing mono-substitution versus bis-adduct impurity formation.

Causality Check: Why not use an external base? The excess piperazine acts as an intrinsic acid scavenger, neutralizing the hydrofluoric acid byproduct to form piperazinium fluoride. This eliminates the need for exogenous inorganic bases (like K₂CO₃) that could complicate the reaction matrix and cause unwanted ester hydrolysis at high temperatures.

Amidation Considerations for Scale-Up

If the target intermediate requires an amide linkage (e.g., N-benzoylpiperazine), the strategy shifts. Reagents like HATU or EDC/HOBt are ubiquitous in discovery but are unsuitable for large-scale manufacturing due to poor atom economy, high cost, and severe sensitization risks[3]. Process-scale amidations favor 1,1'-carbonyldiimidazole (CDI) or direct acid chloride coupling under Schotten-Baumann conditions, which offer superior scalability and simplified aqueous workups[3].

Quantitative Data & Process Metrics

To ensure a self-validating process, quantitative metrics must be established prior to execution. The tables below summarize the strategic advantages of the SNAr route and the critical in-process control (IPC) limits required for successful scale-up.

Table 1: Reagent Selection & Process Mass Intensity (PMI) Comparison

StrategyReagentsPMI ImpactScalabilityPrimary Limitation
Discovery (Cross-Coupling) Pd₂(dba)₃, BINAP, Cs₂CO₃High (>50)LowHigh catalyst cost, heavy metal remediation required.
Discovery (Protecting Group) Mono-Boc-Piperazine, TFAHigh (>40)ModerateMulti-step sequence, poor overall atom economy.
Process (SNAr) Excess Piperazine, DMSOLow (<15)HighRequires high temp (110 °C) and strict exotherm management.

Table 2: Impurity Profiling and Control Strategies in SNAr

ImpurityOrigin MechanismProcess Control StrategyIPC Limit
Bis-adduct Over-alkylation of mono-adduct4.0 eq excess piperazine< 0.5% (HPLC Area)
Hydrolyzed Ester Trace water at high temperatureUse anhydrous DMSO (<0.1% KF)< 1.0% (HPLC Area)
Residual Piperazine Unreacted starting materialAqueous drown-out & extensive washing< 100 ppm (GC/NMR)

Experimental Protocol: 100-Gram Scale Synthesis

The following protocol details the 100-gram scale synthesis of ethyl 4-(1-piperazinyl)benzoate. The workflow is designed to be a self-validating system, utilizing physical phase changes (precipitation) to drive purity.

SNAr_Workflow Start Charge Piperazine (4.0 eq) & DMSO Solvent Heat Heat to 110 °C (Endothermic dissolution) Start->Heat Dose Dose Ethyl 4-fluorobenzoate (Control Exotherm) Heat->Dose IPC IPC (HPLC) Target: SM < 1% Dose->IPC IPC->Heat Fail Cool Cool to 20 °C & Water Drown-out IPC->Cool Pass Filter Filtration & Aqueous Wash (Remove excess Pip/DMSO) Cool->Filter Product Ethyl 4-(1-piperazinyl)benzoate (>98% Purity) Filter->Product

Process workflow for the multigram SNAr synthesis of piperazinyl benzoates.

Step-by-Step Execution

Equipment: 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe (T_int), and pressure-equalizing addition funnel.

  • Reactor Charging: Charge piperazine (204.5 g, 2.37 mol, 4.0 eq) and anhydrous DMSO (500 mL) into the reactor.

  • Dissolution: Initiate mechanical stirring (250 rpm) and heat the jacket to achieve a T_int of 110 °C.

    • Causality Note: Piperazine dissolution is highly endothermic. Ensure complete dissolution and temperature stabilization before proceeding to prevent localized concentration gradients.

  • Electrophile Dosing: Charge ethyl 4-fluorobenzoate (100.0 g, 0.59 mol, 1.0 eq) into the addition funnel. Dose dropwise over 60 minutes, maintaining T_int between 110–115 °C.

    • Causality Note: The SNAr reaction is highly exothermic. Controlled dosing makes the process self-validating; if jacket cooling fails, stopping the addition immediately halts the exotherm, ensuring thermal runaway is impossible.

  • Aging & In-Process Control (IPC): Age the reaction mixture at 110 °C for 4 hours. Pull a 0.5 mL aliquot, quench into 1:1 MeCN/H₂O, and analyze via HPLC (254 nm).

    • Self-Validation: The reaction is deemed complete when the ethyl 4-fluorobenzoate peak is <1.0% by area.

  • Drown-Out & Crystallization: Cool T_int to 20 °C. Slowly add deionized water (1000 mL) over 45 minutes via the addition funnel.

    • Causality Note: DMSO is notoriously difficult to remove via standard liquid-liquid extraction. By utilizing a "drown-out" strategy, the highly lipophilic product precipitates out of solution, while the excess piperazine, piperazinium fluoride salts, and DMSO remain partitioned in the aqueous phase.

  • Isolation: Filter the resulting thick slurry through a sintered glass funnel. Wash the filter cake with cold deionized water (3 × 300 mL) to displace any residual DMSO and piperazine from the crystal lattice.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

    • Expected Yield: 125–130 g (90–94% theoretical yield) as an off-white crystalline solid.

References

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications.[Link]

  • Brockmeyer, F. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).[Link]

  • Jorda, R. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. MDPI.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Techniques for the Synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Scientific Rationale & Process Overview Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Scientific Rationale & Process Overview

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a highly functionalized, high-value aniline intermediate utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). The industrial and laboratory-scale synthesis of this compound relies almost exclusively on the chemoselective catalytic hydrogenation of its nitro precursor, Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate.

The primary chemical challenge in this transformation is achieving complete reduction of the aromatic nitro group without triggering undesired side reactions, such as the hydrogenolysis of the piperazinone ring or the transesterification/hydrolysis of the ethyl ester[1]. As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, operational safety, and high-purity isolation.

Mechanistic Insights and Catalyst Selection

The heterogeneous catalytic reduction of nitroarenes follows the classical Haber mechanism. The reaction proceeds sequentially through a nitroso intermediate (Ar-NO), followed by an arylhydroxylamine intermediate (Ar-NHOH), before finally cleaving the N–O bond to yield the target aniline (Ar-NH2)[2].

Mechanism A Nitroarene (Ar-NO2) B Nitroso (Ar-NO) A->B +H2, -H2O C Hydroxylamine (Ar-NHOH) B->C +H2 D Aniline Target (Ar-NH2) C->D +H2, -H2O

Figure 1: Haber mechanism for the catalytic hydrogenation of nitroarenes to anilines.

The Causality Behind Experimental Choices
  • The Hydroxylamine Bottleneck: The transition from hydroxylamine to aniline is the rate-determining step. If hydrogen mass transfer is poor or the catalyst loses activity, Ar-NHOH accumulates. This unstable intermediate can condense with the nitroso species to form highly colored azoxy dimers, leading to severe yield loss and failing purity specifications[3].

  • Catalyst Selection: While single-atom catalysts (SACs) and Pt-based systems are gaining academic traction[4], 10% Palladium on Carbon (Pd/C) remains the industry standard for this substrate. Pd/C provides a superior kinetic profile for N–O bond cleavage compared to Pt/C, preventing hydroxylamine stalling.

  • Solvent Selection: Absolute ethanol is strictly utilized instead of methanol. Because the substrate contains an ethyl ester, using methanol under catalytic conditions frequently leads to trace transesterification (forming the methyl ester impurity), which is notoriously difficult to purge during crystallization.

Experimental Protocols

The following self-validating workflow ensures high conversion while mitigating the ~130 kcal/mol exotherm associated with nitro reduction.

Workflow N1 1. Substrate Dissolution (EtOH, 25°C) N2 2. Catalyst Addition (10% Pd/C, 50% wet) N1->N2 N3 3. Hydrogenation (45 psi H2, 25-30°C) N2->N3 N4 4. In-Process Control (HPLC for Ar-NHOH < 0.1%) N3->N4 N5 5. Catalyst Filtration (Celite pad, N2 blanket) N4->N5 N6 6. Crystallization (Concentration & Cooling) N5->N6

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Step-by-Step Methodology
  • Reactor Preparation: Purge a Parr hydrogenator or a high-pressure continuous stirred-tank reactor (CSTR) with nitrogen (3x) to ensure a strictly oxygen-free environment.

  • Substrate Charging: Dissolve 100.0 g of Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate in 1.0 L of absolute ethanol.

  • Catalyst Addition: Under a continuous nitrogen sweep, carefully add 5.0 g of 10% Pd/C (50% water-wet).

    • Expert Insight: Dry Pd/C in the presence of ethanol vapors can spontaneously ignite. The 50% water content acts as a critical safety buffer and helps moderate the initial exothermic burst of the nitro-to-nitroso reduction.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas (3x), and pressurize to 45 psi. Initiate vigorous agitation (≥600 RPM) to maximize the gas-liquid interfacial area ( kL​a ). Maintain the internal temperature strictly between 25–30 °C using a cooling jacket.

    • Expert Insight: Allowing the temperature to exceed 40 °C in the presence of the water byproduct promotes ester hydrolysis.

  • In-Process Control (IPC): After hydrogen uptake ceases (typically 4–6 hours), sample the reaction mixture. Analyze via HPLC. The reaction is deemed complete only when the hydroxylamine intermediate is <0.1%. This is a self-validating endpoint; relying solely on the cessation of hydrogen uptake is a common pitfall that leads to impure batches.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a tightly packed Celite pad under a nitrogen blanket to remove the Pd/C.

    • Safety Note: Do not allow the filter cake to run dry; spent Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to ~300 mL, cool to 0–5 °C, and collect the crystallized Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate via vacuum filtration. Wash with cold ethanol and dry under vacuum at 40 °C.

Quantitative Data: Catalyst Screening & Optimization

To validate the choice of Pd/C, a comparative study of various catalytic systems was conducted. The data below summarizes the conversion and selectivity profiles when reducing the substrate under standardized conditions (45 psi H₂, 25 °C, 5 hours).

Catalyst SystemLoading (wt%)Temp (°C)Pressure (psi)Conversion (%)Selectivity to Aniline (%)Hydroxylamine Impurity (%)
10% Pd/C (Wet) 5.025–3045>99.999.5 <0.1
5% Pt/C (Wet) 5.025–304598.294.03.5
Raney Nickel 15.040–5010095.088.51.2
5% Ru/C 5.06015085.080.05.0

Table 1: Catalyst screening data highlighting the superior selectivity and low impurity profile of Pd/C.

Troubleshooting & Quality Control

  • Stalled Hydrogen Uptake / High Hydroxylamine: If the reaction stalls before completion, it indicates catalyst poisoning. The basic nitrogen atoms of the piperazinone ring can weakly coordinate to the palladium surface, competing with hydrogen activation.

    • Resolution: Add a fresh 1–2 wt% spike of Pd/C and increase the hydrogen pressure to 60 psi to drive the reaction to completion.

  • Coloration of Final Product: Pure Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate should be an off-white to pale yellow powder. A deep orange or red hue indicates azoxy dimer formation.

    • Resolution: Ensure strict temperature control (<30 °C) and maintain high agitation rates to prevent localized hydrogen starvation at the catalyst surface.

References

  • Title: ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: ResearchGate URL: [Link]

  • Title: Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source: OAE Publishing URL: [Link]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: ACS Publications URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: Orient J Chem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Piperazinyl Benzoate Formation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing low yields or reaction failures during the de novo construction of piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing low yields or reaction failures during the de novo construction of piperazine rings on benzoate scaffolds.

The synthesis of ethyl 4-(1-piperazinyl)benzoate —a highly valuable building block in neuropharmacology and oncology [1]—is classically achieved via the double SN​2 alkylation of ethyl 4-aminobenzoate with bis(2-chloroethyl)amine hydrochloride. While conceptually straightforward, this cyclization is notoriously prone to stalling, oligomerization, and side reactions.

Mechanistic Overview: The Cyclization Pathway

To effectively troubleshoot, we must first understand the causality of the reaction pathway. The cyclization occurs in two distinct kinetic steps. The initial intermolecular SN​2 attack forms a mono-alkylated intermediate. The subsequent step requires the newly formed secondary amine to attack the remaining chloroethyl group intramolecularly. Because secondary amines are sterically hindered and the formation of a six-membered ring requires overcoming specific conformational energy barriers, the second step is the primary bottleneck [2].

Mechanism A Ethyl 4-aminobenzoate (Primary Amine) C Mono-alkylated Intermediate A->C SN2 Alkylation (1st eq. Cl) B Bis(2-chloroethyl)amine Hydrochloride B->C D Ethyl 4-(1-piperazinyl)benzoate (Target Piperazine) C->D Intramolecular SN2 (Cyclization) E Oligomeric/Polymeric Byproducts C->E Intermolecular Alkylation (Excess Reagent/High Conc.)

Mechanistic pathway of piperazine cyclization: target formation vs. oligomerization.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at the mono-alkylated intermediate. Why won't it cyclize? A1: Causality: The secondary amine intermediate is significantly less nucleophilic than the starting primary aniline due to increased steric bulk and the electron-withdrawing nature of the adjacent benzoate system. If the thermal energy of the system is insufficient, the reaction cannot overcome the activation energy required for the intramolecular SN​2 displacement. Solution: Transition from lower-boiling solvents (e.g., ethanol, bp 78 °C) to high-boiling protic solvents like 1-butanol (bp 117.7 °C). Heating the reaction to 135 °C provides the necessary thermodynamic push to force the cyclization [2].

Q2: I am observing a massive loss of yield due to the formation of oligomeric or polymeric byproducts. How do I minimize this? A2: Causality: Bis(2-chloroethyl)amine is a bifunctional electrophile. If it is present in large excess, the intermediate secondary amine is statistically more likely to attack a fresh, unreacted molecule of bis(2-chloroethyl)amine rather than undergoing the desired intramolecular cyclization, leading to a cascade of intermolecular cross-linking. Solution: Strictly control your stoichiometry. While using a large excess (e.g., 4.0 eq) might seem logical to drive the initial alkylation, it inherently promotes polymerization [2]. Limit the bis-electrophile to 1.05 equivalents and ensure the reaction is sufficiently dilute (e.g., 0.5 M).

Q3: LC-MS shows a major byproduct with a mass corresponding to 4-(1-piperazinyl)benzoic acid instead of the ethyl ester. What causes this ester hydrolysis? A3: Causality: The use of strong aqueous bases (like NaOH or KOH) at elevated temperatures (>100 °C) to neutralize the hydrochloride salt of the reagent will concurrently hydrolyze the ethyl ester moiety of your benzoate substrate. Solution: Perform the reaction under strictly anhydrous conditions. You can rely on the thermal conditions in 1-butanol without added base, or use a mild, anhydrous inorganic base like K2​CO3​ if acid scavenging is required [3].

Quantitative Data Presentation

The following table summarizes the empirical optimization of reaction parameters to prevent cyclization failures, demonstrating the critical balance between temperature and stoichiometry.

Table 1: Optimization of Cyclization Conditions for Ethyl 4-(1-piperazinyl)benzoate

SolventBaseEquivalents of Bis-electrophileTemp (°C)Yield (%)Primary Observation / Failure Mode
EthanolNone1.5 eq78< 20%Reaction stalled at mono-alkylated intermediate.
DMF K2​CO3​ 1.1 eq11045%Moderate cyclization; some oligomerization observed.
1-ButanolNone4.0 eq13535%Heavy intermolecular side reactions; difficult purification.
1-Butanol None 1.05 eq 135 > 80% Clean cyclization; minimal byproducts.
Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, utilize the following self-validating methodology for the synthesis of ethyl 4-(1-piperazinyl)benzoate. This protocol utilizes 1-butanol to achieve the necessary cyclization temperature while suppressing intermolecular side reactions [2].

Step 1: Reaction Setup To a dry, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobenzoate (1.0 eq, 100 mmol) and anhydrous 1-butanol (200 mL) to achieve a ~0.5 M concentration.

Step 2: Reagent Addition & Integrity Check Add bis(2-chloroethyl)amine hydrochloride (1.05 eq, 105 mmol) under an inert argon atmosphere. Self-Validation Check: Inspect the bis(2-chloroethyl)amine hydrochloride before addition. It must be a free-flowing white powder. If it has formed sticky clumps, it has absorbed atmospheric moisture, which will lead to hydrolysis of the chloroethyl groups into unreactive hydroxyethyl byproducts [1]. Discard and use a fresh bottle.

Step 3: High-Temperature Cyclization Heat the reaction mixture to 135 °C using a heating mantle. Maintain vigorous stirring for 48 to 72 hours. Self-Validation Check: Monitor the reaction progression via LC-MS every 24 hours. You should observe the disappearance of the starting material ( m/z 166), the transient peaking of the mono-alkylated intermediate, and the dominant emergence of the target cyclized product ( m/z 235 [M+H]+ ).

Step 4: Workup and Neutralization Cool the resulting solution to room temperature and pour it into 500 mL of distilled water. The aqueous phase will be highly acidic due to the liberated HCl. Neutralize the aqueous phase carefully with a 10% NaHCO3​ aqueous solution until the pH reaches 8. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).

Step 5: Purification Wash the combined organic layers with brine (200 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized or passed through a short silica plug if minor oligomers are present.

Troubleshooting Workflow

If you run the protocol and still experience suboptimal yields, follow this diagnostic decision tree to identify the root cause based on analytical feedback.

Workflow Start Low Piperazinyl Benzoate Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Mono High Mono-alkylated Intermediate? CheckLCMS->Mono Oligo High Oligomer/Polymer? CheckLCMS->Oligo Acid Benzoic Acid Byproduct (Ester Hydrolysis)? CheckLCMS->Acid Sol1 Increase Temp (135°C) Change to 1-Butanol Mono->Sol1 Yes Sol2 Reduce Bis-chloroethyl eq to 1.05 Increase Dilution Oligo->Sol2 Yes Sol3 Use Anhydrous Solvents Avoid Strong Aqueous Bases Acid->Sol3 Yes

Diagnostic decision tree for troubleshooting failures in piperazinyl benzoate cyclization.

References
  • Maltais, R., et al. "Development of a Multigram Synthetic Route to RM-581, an Orally Active Aminosteroid Derivative Against Several Types of Cancers." Molecules, MDPI. Available at:[Link]

  • ACG Publications. "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." Journal of Chemical Metrology. Available at:[Link]

Optimization

Technical Support Center: Removal of Residual Solvents from Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Crystals

Welcome to the technical support center for the purification of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from this active pharmaceutical ingredient (API). Our goal is to provide you with the expertise and practical guidance to ensure the purity, safety, and stability of your crystalline product.

Introduction: The Importance of Residual Solvent Removal

In the synthesis of pharmaceutical compounds like Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, organic solvents are often indispensable. However, their presence in the final API, even in trace amounts, can be detrimental. Residual solvents can impact the crystal structure, physicochemical properties, stability, and, most importantly, the safety of the final drug product.[1][2][3] Therefore, their removal to levels compliant with regulatory standards, such as the International Council for Harmonisation (ICH) Q3C guidelines, is a critical step in the manufacturing process.[1][2][3][4]

This guide provides a structured approach to troubleshooting common issues encountered during the removal of residual solvents, along with a comprehensive set of frequently asked questions.

Troubleshooting Guide

This section is designed to help you navigate common experimental hurdles. Each problem is followed by a step-by-step troubleshooting workflow.

Issue 1: High Levels of Residual Solvents Detected After Initial Drying

You have performed an initial drying of your Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate crystals, but analysis by Gas Chromatography (GC) indicates that the residual solvent levels exceed the acceptable limits set by ICH Q3C guidelines.

start High Residual Solvents Post-Drying step1 Identify the Residual Solvent(s) via GC-MS start->step1 step2 Review Solvent Properties (Boiling Point, Polarity) step1->step2 step3 Optimize Drying Parameters step2->step3 Known Solvent(s) step4 Consider Recrystallization step3->step4 Unsuccessful end Residual Solvents within Acceptable Limits step3->end Successful step5 Implement a Solvent Wash step4->step5 Unsuccessful step4->end Successful step5->end Successful

Caption: Troubleshooting workflow for high residual solvents.

  • Identify the Solvent(s): The first step is to definitively identify the residual solvent(s) using a specific analytical method like Gas Chromatography-Mass Spectrometry (GC-MS). Knowing the identity of the solvent is crucial for selecting the appropriate removal strategy. Common solvents in related syntheses may include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or aprotic polar solvents (e.g., dimethylformamide - DMF).

  • Optimize Drying Conditions:

    • Increase Temperature: If the solvent has a relatively high boiling point, a modest increase in the drying temperature can enhance its removal. However, it is critical to first determine the thermal stability of your compound to prevent degradation.[3][5]

    • Increase Vacuum: A deeper vacuum will lower the boiling point of the solvent, facilitating its evaporation at a lower temperature.[6][7]

    • Extend Drying Time: In some cases, simply extending the drying time under optimal temperature and vacuum may be sufficient.

  • Recrystallization: If optimizing drying parameters is insufficient, recrystallization is a powerful purification technique.[8][9][10][11]

    • Solvent Selection: The key is to choose a solvent or solvent system in which Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9] An anti-solvent, in which the compound is insoluble, can also be used to induce crystallization.[12]

    • Protocol: Single Solvent Recrystallization

      • Dissolve the crystals in a minimal amount of the appropriate hot solvent.

      • If the solution is colored, you may add a small amount of activated carbon to remove colored impurities.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Collect the crystals by vacuum filtration.[13]

      • Wash the crystals with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

  • Solvent Wash: A solvent wash can be effective for removing surface-level residual solvents.[14]

    • Solvent Choice: Select a solvent in which your compound has very low solubility, but the residual solvent is miscible.

    • Procedure: Suspend the crystals in the chosen wash solvent, stir for a short period, and then filter. Repeat if necessary.

Issue 2: Change in Crystal Appearance or Properties After Solvent Removal

After a solvent removal process, you observe a change in the physical appearance of your crystals (e.g., from crystalline to amorphous, color change) or a change in its analytical profile (e.g., different melting point, altered PXRD pattern).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), and the solvent removal process may have induced a polymorphic transformation.[2]

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystal form before and after the solvent removal process.

    • Control: Carefully control the conditions of recrystallization (e.g., solvent, cooling rate) to consistently produce the desired polymorph. Seeding with crystals of the desired form can also be beneficial.[12]

  • Thermal Degradation: The drying temperature may be too high, causing the compound to decompose.[3][5][15]

    • Analysis: Use TGA to determine the decomposition temperature of your compound.

    • Solution: Lower the drying temperature and compensate by increasing the vacuum or extending the drying time.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in pharmaceutical products?

A1: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines. Solvents are categorized into three classes based on their toxicity.[1][2][3][4]

Solvent ClassDescriptionExample Solvents
Class 1 Solvents to be avoided. Known or suspected human carcinogens.Benzene, Carbon tetrachloride
Class 2 Solvents to be limited. Non-genotoxic animal carcinogens or agents of irreversible toxicity.Acetonitrile, Methanol, Dichloromethane
Class 3 Solvents with low toxic potential.Acetone, Ethanol, Ethyl acetate

Q2: What is the best analytical method for detecting and quantifying residual solvents?

A2: The most widely used and recommended method is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[16][17] For volatile organic compounds, headspace sampling (HS-GC) is the preferred injection technique as it minimizes sample matrix effects.

Q3: Can I use a combination of methods to remove residual solvents?

A3: Yes, a combination of methods is often the most effective approach. For example, you might perform a recrystallization to significantly reduce the bulk of the residual solvent and then use vacuum drying to remove any remaining traces.

Q4: How can I prevent solvent inclusion within the crystal lattice?

A4: Solvent inclusion can be minimized by controlling the crystallization process. Slower cooling rates during recrystallization generally lead to the formation of more ordered and pure crystals with fewer solvent inclusions. The choice of crystallization solvent is also critical.

Q5: What is "vacuum hydration" and can it be used for my compound?

A5: Vacuum hydration is a technique where a substance is dried under vacuum in the presence of water vapor. This can be effective for displacing organic solvent molecules that are trapped within the crystal lattice with water molecules. The absorbed water can then be removed by a subsequent drying step. This method is particularly useful for removing stubborn, high-boiling point solvents from thermally sensitive compounds.

Experimental Protocols

Protocol 1: Standard Vacuum Drying

step1 Place Crystals in Vacuum Oven step2 Set Temperature Below Decomposition Point step1->step2 step3 Apply Vacuum step2->step3 step4 Dry for a Defined Period step3->step4 step5 Cool to Room Temperature Before Releasing Vacuum step4->step5 step6 Analyze for Residual Solvents step5->step6

Caption: Workflow for standard vacuum drying.

  • Place a thin layer of the Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate crystals in a suitable drying dish.

  • Place the dish in a vacuum oven.

  • Set the temperature to a point that is effective for solvent removal but well below the compound's decomposition temperature.

  • Gradually apply a vacuum to the desired level.

  • Dry for a predetermined period (e.g., 12-24 hours).

  • Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum.

  • Submit a sample for residual solvent analysis.

Protocol 2: Recrystallization with Anti-Solvent
  • Dissolve the crystals in a minimum amount of a suitable solvent at room temperature or with gentle heating.

  • Filter the solution if any particulate matter is present.

  • Slowly add an anti-solvent (a solvent in which the compound is insoluble) to the stirred solution until turbidity is observed.

  • Continue to stir for a period to allow for crystal formation.

  • If necessary, cool the mixture in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the anti-solvent.

  • Dry the purified crystals under vacuum.

References

  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). Farmaco, 54(11), 735-744.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2011). European Medicines Agency.
  • ICH Q3C Guidelines for Residual Solvents. (n.d.). Scribd.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7).
  • ICH guideline Q3C (R5) on impurities: guideline for residual solvents. (2014). European Medicines Agency.
  • Klick, S., & Sköld, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 641-653.
  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025).
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitr
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Omega, 5(45), 29355-29363.
  • Recrystalliz
  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. (2023). Membranes, 13(3), 282.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.).
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Lab Procedure: Recrystalliz
  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (n.d.).
  • What Is Purpose of Vacuum Filtration In Recrystalliz
  • Ethyl 3-amino-4-(piperidin-1-yl)
  • Ethyl 3-Amino-4-methylbenzo
  • Vacuum pump for vacuum crystalliz
  • Vacuum Blender-Dryer for Desolventiz
  • Synthesis of Ethyl 4-(piperazin-1-yl)
  • 1219964-69-8 | Ethyl 3-amino-4-(3-oxopiperazin-1-yl)
  • CAS No : 41191-92-8 | Product Name : Ethyl 3-amino-4-methylbenzoate. (n.d.).
  • 792946-71-5|Ethyl 3-amino-4-(4-ethylpiperazin-1-yl)
  • Ethyl 4-(piperazin-1-yl)
  • Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl). (n.d.). Benchchem.
  • Ethyl 4-[(1-oxoallyl)amino]benzoate | C12H13NO3 | CID 84618. (n.d.). PubChem.
  • CAS N/A | Ethyl 3-amino-4-(m-tolylamino)
  • 3-(5-{7-[1-(1-Imino-ethyl)-piperidin-4-yloxy]-3-oxo-2,3-dihydro-benzo[2][16]oxazin-4-ylmethyl}-isoxazol-3-yl)-benzamidine | C26H28N6O4 | CID 10117161. (n.d.). PubChem.

  • Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. (n.d.).
  • Ethyl 4-(piperazin-1-yl)benzoate | 80518-57-6. (n.d.). Sigma-Aldrich.18-57-6. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility for CAS 132814-07-4

Welcome to the Technical Support Center for CAS 132814-07-4. As a highly lipophilic compound exhibiting Biopharmaceutics Classification System (BCS) Class II/IV characteristics, CAS 132814-07-4 presents significant chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 132814-07-4. As a highly lipophilic compound exhibiting Biopharmaceutics Classification System (BCS) Class II/IV characteristics, CAS 132814-07-4 presents significant challenges in aqueous media due to its rigid hydrophobic core and high crystal lattice energy. This guide provides researchers and drug development professionals with field-proven, causality-driven methodologies to achieve stable aqueous solutions for in vitro and in vivo applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 10 mM DMSO stock of CAS 132814-07-4 precipitate immediately when diluted 1:1000 in PBS? A: This is a classic example of the "solvent shift" phenomenon. When a compound dissolved in a low-dielectric solvent (DMSO) is rapidly introduced into a high-dielectric aqueous buffer (PBS), the local solubility drops drastically. The compound undergoes rapid nucleation, forming microcrystals or amorphous precipitates. Even if the final concentration is theoretically below the thermodynamic solubility limit, the kinetic shock of the solvent shift forces it out of solution 1[1].

Q2: Can I use heat and sonication to force the precipitated compound back into solution? A: While heat provides the thermodynamic energy required to break the crystal lattice and sonication disrupts aggregate size, this only creates a transient supersaturated state. Upon cooling to physiological temperatures (37°C) or room temperature, the solution enters a kinetic trap and will eventually re-precipitate. Self-Validating Tip: Never rely solely on visual inspection. Always validate the stability of your heated/sonicated solutions using Dynamic Light Scattering (DLS) or a nephelometer to detect sub-visible aggregates before proceeding to biological assays.

Q3: What is the most biologically compatible way to solubilize this compound without using high concentrations of organic solvents? A: Inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for highly lipophilic molecules like CAS 132814-07-42[2]. HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic moiety of the drug, while its hydrophilic exterior ensures high aqueous solubility, effectively masking the drug from the aqueous environment without altering its chemical structure.

Part 2: Troubleshooting Guide & Experimental Protocols

Approach A: Inclusion Complexation with HP-β-CD (Preferred for Cell Culture & In Vivo)

Causality: HP-β-CD forms a 1:1 or 1:2 host-guest complex with the drug. Because the complexation is a dynamic equilibrium, the drug remains available to partition into lipid membranes (e.g., cell walls) when administered, making it ideal for biological assays without the cytotoxicity associated with organic solvents 3[3].

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve 20% (w/v) HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • API Addition: Add CAS 132814-07-4 powder directly to the HP-β-CD solution in excess (to determine maximum thermodynamic solubility) or at your target concentration. Do not use a DMSO stock for this step to avoid co-solvent interference.

  • Equilibration: Protect from light and stir continuously at 500 RPM for 24-48 hours at room temperature. This extended time is critical to overcome the high lattice energy and reach true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.

  • Self-Validation: Quantify the dissolved concentration in the filtrate using HPLC or LC-MS/MS against a standard curve to confirm the final working concentration.

Approach B: Co-solvency and Surfactant Micellization (Preferred for Biochemical Assays)

Causality: Co-solvents like PEG-400 lower the overall dielectric constant of the aqueous phase, reducing the energy barrier for solvation. Surfactants like Tween-80 self-assemble into micelles above their Critical Micelle Concentration (CMC), creating hydrophobic cores that sequester the free drug, preventing nucleation 4[4].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 50 mM stock of CAS 132814-07-4 in 100% anhydrous DMSO.

  • Vehicle Preparation: Prepare a vehicle mixture of 10% PEG-400 and 2% Tween-80 in PBS (v/v).

  • Sequential Dilution: Slowly add the DMSO stock dropwise to the stirring vehicle mixture. The slow addition rate is critical to prevent localized supersaturation.

  • Equilibration: Vortex for 2 minutes, then sonicate in a water bath for 10 minutes at room temperature.

  • Self-Validation: Check for Tyndall scattering by passing a laser pointer through the vial. A clear beam path indicates successful micellization; a highly scattered, visible beam indicates sub-visible precipitation.

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubility enhancement of CAS 132814-07-4 across various formulation strategies, demonstrating the efficacy of complexation and micellization over simple co-solvency.

Formulation VehicleApparent Solubility (µg/mL)Fold EnhancementRecommended Application
PBS (pH 7.4)< 0.11xBaseline (Not viable)
1% DMSO in PBS0.55xHigh-sensitivity in vitro assays
10% PEG-400 + 2% Tween-8045.0450xBiochemical assays / IV dosing
20% w/v HP-β-CD in PBS120.01200xCell culture / In vivo PK studies

Part 4: Solubilization Workflow Visualization

G Start CAS 132814-07-4 Solid API Stock Prepare Primary Stock (10-50 mM in 100% DMSO) Start->Stock Dilution Aqueous Dilution (Target: <1% DMSO) Stock->Dilution Check Visual / DLS Check Precipitation Detected? Dilution->Check Success Proceed to Assay (Stable Solution) Check->Success Clear, Monodisperse Fail Precipitation / Aggregation (Kinetic Trap) Check->Fail Turbid / Aggregates Complex Strategy A: 20% w/v HP-β-CD Complexation Fail->Complex In vivo / Cells Surfactant Strategy B: 10% PEG-400 + 2% Tween-80 Fail->Surfactant Biochemical Complex->Dilution Surfactant->Dilution

Caption: Decision tree for resolving aqueous solubility issues of CAS 132814-07-4.

References

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Auctores Online URL
  • National Center for Biotechnology Information (PMC)
  • PubMed (NIH)
  • (2-Hydroxypropyl)
  • Determination of the Thermodynamic Solubility and the Affinity Constants in KLEPTOSE® HPB Solutions Roquette URL

Sources

Optimization

Technical Support Center: Apixaban Precursor Synthesis &amp; Analytical Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis, purification, and analytical characterization of Direct Oral Anticoag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis, purification, and analytical characterization of Direct Oral Anticoagulants (DOACs).

This guide is specifically designed to address a widespread analytical anomaly encountered during the scale-up of Apixaban (Eliquis): the pursuit of "enantiomeric purity" in its precursor pipeline. We will deconstruct this issue, explain the causality behind the analytical artifacts you may be observing, and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: The Chiral Paradox in Apixaban Synthesis (FAQs)

Q: How can I optimize the enantiomeric excess (ee%) of key Apixaban precursors, such as the lactam intermediates? A: You shouldn't, because they are achiral. This is the most common structural misconception we encounter. Apixaban, chemically defined as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, possesses zero chiral centers; therefore, no stereoisomers exist[1][2]. Because the final Active Pharmaceutical Ingredient (API) is achiral, its standard commercial synthetic precursors are also strictly achiral[3]. Attempting to measure or enhance "enantiomeric purity" in standard Apixaban workflows is a paradoxical objective.

Q: If the precursors are achiral, why is my Chiral HPLC showing two distinct, well-resolved peaks for my intermediate? A: You are likely observing "Phantom Chirality." When researchers run achiral Apixaban precursors—particularly bulky intermediates like 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one—through a Chiral Stationary Phase (CSP), they frequently observe peak splitting. This is caused by one of two phenomena:

  • Conformational Isomerism (Hindered Rotation): Bulky N-aryl piperidinone motifs can experience restricted rotation around the C-N bond. At room temperature, these conformers are "locked" and elute at different times, mimicking enantiomers.

  • CSP-Induced Artifacts: Achiral molecules can form transient, non-covalent diastereomeric complexes with the polysaccharide backbone of chiral columns, leading to artificial separation.

Q: Are there any DOACs where chiral purity is a critical quality attribute? A: Yes. The confusion often stems from cross-contamination of protocols between different DOACs in the same laboratory. While Apixaban is achiral, other Factor Xa and Factor XIa inhibitors rely heavily on strict enantiomeric purity for their pharmacological activity[4][5].

DOAC Structural & Chiral Comparison

To prevent protocol cross-contamination, refer to the structural data summarized below:

DOAC (Anticoagulant)Chiral CentersActive StereoisomerPrimary Indication
Apixaban 0 (Achiral) N/A Stroke prevention in NVAF[6]
Rivaroxaban 1(S)-enantiomerVTE prophylaxis[5]
Asundexian 2(S,S)-configurationFXIa inhibition[4]
Edoxaban 3(1N, 2R, 5S)-isomerDVT and PE treatment

Part 2: Diagnostic Workflow for Phantom Chirality

To prevent wasted resources on unnecessary "chiral resolution" steps, you must validate whether your split peaks are chemical impurities (e.g., regioisomers) or analytical artifacts. Follow the decision tree below.

PhantomChirality Start Observation: Split Peaks on Chiral LC Step1 Action: Analyze on Achiral C18 Column Start->Step1 Dec1 Result: How many peaks? Step1->Dec1 Impurity Diagnosis: Chemical Impurities (e.g., Regioisomers) Dec1->Impurity Two Peaks Step2 Action: Perform VT-HPLC (Elevated Temp 45-50°C) Dec1->Step2 One Peak Dec2 Result: Do peaks coalesce? Step2->Dec2 Conformer Diagnosis: Conformational Isomers (Hindered Rotation) Dec2->Conformer Yes (Coalescence) Artifact Diagnosis: CSP-Induced Artifact (Stationary Phase Interaction) Dec2->Artifact No (Still Split)

Figure 1: Diagnostic workflow for resolving phantom chirality in achiral Apixaban precursors.

Part 3: Self-Validating Experimental Protocol

To definitively prove the purity of your Apixaban precursors without the interference of chiral artifacts, you must transition to a Stability-Indicating Reversed-Phase HPLC Method [3]. This protocol is designed as a self-validating system: it uses forced degradation to prove that the method can distinguish the true precursor from any structural isomers or breakdown products.

Stability-Indicating RP-HPLC Method for Apixaban Precursors

Causality behind experimental choices: We utilize a C18 column instead of a CSP to eliminate diastereomeric backbone interactions. A phosphate buffer ensures the non-ionizable Apixaban precursors maintain a consistent retention time regardless of minor pH fluctuations[3][7].

Step 1: Mobile Phase Preparation

  • Prepare a mixture of Phosphate Buffer (pH 7.4) and HPLC-grade Methanol in a 60:40 (v/v) ratio.

  • Degas the mixture via ultrasonication for 15 minutes to prevent baseline noise caused by micro-bubbles.

Step 2: Column Equilibration

  • Install a 250 mm × 4.6 mm, 5 μm C18 reverse-phase column.

  • Flush the system with the mobile phase at a constant flow rate of 1.0 mL/min.

  • Monitor the UV baseline at 220 nm until a flat, stable line is achieved (typically 30-45 minutes).

Step 3: Sample Preparation & Injection

  • Dissolve the Apixaban precursor in the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 μm PTFE syringe filter to remove particulates.

  • Inject 20 μL of the sample into the HPLC system.

Step 4: System Self-Validation (Forced Degradation) Trustworthiness Check: To prove your single peak is truly pure and not co-eluting with a hidden impurity, you must stress the system.

  • Take a 1.0 mg/mL aliquot of your precursor and subject it to thermal degradation (60°C for 24 hours) and oxidative stress (3% H₂O₂, 2 hours).

  • Inject the stressed sample using the exact same RP-HPLC parameters.

  • Validation Criteria: The degradation product peaks must resolve completely from the main precursor peak. If the main peak remains singular and well-resolved from the stress-induced impurities, you have successfully validated the chemical (and achiral) purity of your Apixaban precursor[3].

References

  • Title: ELIQUIS (apixaban) label Source: accessdata.fda.gov URL: [Link]

  • Title: Apixaban: Package Insert / Prescribing Information / MOA Source: drugs.com URL: [Link]

  • Title: Apixaban | C25H25N5O4 | CID 10182969 Source: PubChem - NIH URL: [Link]

  • Title: Analytical and Pharmaceutical Consideration of the Anticoagulant Drug Apixaban: A Comprehensive Review Source: ijpsjournal.com URL: [Link]

  • Title: Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products Source: PMC - NIH URL: [Link]

  • Title: Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Enantiomeric Separation of Rivaroxaban by a Chiral Liquid Chromatographic Method Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate During Storage

Welcome to the technical support center for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during the storage and handling of this important compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and drug development programs.

Introduction: Understanding the Stability Challenges

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a complex molecule featuring several functional groups that are susceptible to degradation under various environmental conditions. The primary points of vulnerability in the structure are the ester linkage, the aromatic amine, and the piperazine ring. Understanding the potential degradation pathways is the first step in preventing them. The principal modes of degradation for this compound are hydrolysis, oxidation, and photolysis. This guide will provide a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color of my solid Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate powder during storage. What is the likely cause?

A color change, often to a yellowish or brownish hue, in a solid powder is a common indicator of degradation. For this molecule, the most probable causes are:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, particularly in the presence of light or trace metal ions.

  • Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions involving the aromatic amine and the piperazine moiety, leading to colored degradants.[1]

To mitigate this, store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark location.[1]

Q2: My aqueous solutions of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate show a decrease in potency over a short period. What's happening?

A loss of potency in aqueous solutions is a strong indication of hydrolytic or oxidative degradation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would cleave it to form the corresponding carboxylic acid and ethanol. This reaction is often catalyzed by acidic or basic conditions.[2]

  • Oxidation: In solution, dissolved oxygen can lead to the oxidation of the aromatic amine and the piperazine ring. The rate of oxidation can be influenced by the pH of the solution and the presence of metal ions.

It is crucial to prepare fresh solutions for your experiments whenever possible. If storage is necessary, use a validated buffer system at an optimal pH (determined through a stability study) and store at low temperatures (2-8°C or frozen) in single-use aliquots to minimize freeze-thaw cycles.

Q3: I am seeing unexpected peaks in the HPLC analysis of my stored samples. How can I identify them?

The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. To identify these degradants, a forced degradation study is recommended. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential impurities. These studies are crucial for developing a stability-indicating analytical method.[3] The degradation products can then be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Unforeseen Degradation

Encountering unexpected degradation can be a significant setback. This section provides a systematic approach to troubleshooting these issues.

Visualizing the Problem: Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate based on its chemical structure and known degradation patterns of similar compounds.

G cluster_main Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate B 3-Amino-4-(3-oxo-1-piperazinyl)benzoic Acid + Ethanol A->B H+ or OH- (Moisture) C N-Oxide derivatives (Aromatic Amine) A->C O2, Light, Metal Ions D Piperazine Ring Oxidation Products A->D O2, Light, Metal Ions E Photolytic Cleavage Products A->E UV/Visible Light

Caption: Major degradation pathways of the target compound.

Investigative Steps for Unexpected Degradation
  • Review Storage Conditions:

    • Temperature: Was the compound stored at the recommended temperature? Excursions to higher temperatures can accelerate both hydrolysis and oxidation.

    • Light Exposure: Was the container transparent? Was it left on a lab bench under ambient light?

    • Atmosphere: Was the container tightly sealed? For long-term storage, was an inert atmosphere used?

    • Moisture: Was the compound stored in a desiccated environment? The presence of moisture can facilitate hydrolysis.

  • Examine Solution Preparation and Handling:

    • pH of the Solvent: What was the pH of the solvent or buffer used? The stability of aminobenzoates can be highly pH-dependent.[4][5]

    • Purity of Solvents: Were high-purity solvents used? Impurities in solvents can sometimes catalyze degradation.

    • Dissolved Oxygen: For aqueous solutions, were they de-gassed? Dissolved oxygen can contribute to oxidation.

  • Conduct a Forced Degradation Study:

    • A forced degradation study is the most definitive way to understand the degradation profile of your compound. It is a requirement for developing stability-indicating methods.[3] This involves subjecting the compound to a range of harsh conditions to accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradants and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or acetonitrile) for HPLC

  • HPLC system with a UV/PDA detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at 60°C and monitor the degradation over time by taking samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent and add 0.1 M NaOH.

    • Heat the solution at 60°C and monitor the degradation over time.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent and add 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and monitor the degradation over time.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a calibrated oven at a temperature below its melting point (e.g., 80°C).

    • Monitor for degradation over several days.

  • Photodegradation:

    • Expose a solution of the compound, as well as the solid compound, to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines).[6][7]

    • A control sample should be kept in the dark under the same temperature conditions.

Data Analysis:

  • Analyze all samples by a suitable HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.

Workflow for Method Development:

G A Generate Degraded Samples (Forced Degradation) B Initial Method Screening (Column, Mobile Phase) A->B C Optimize Separation (Gradient, pH, Temperature) B->C D Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) C->D

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column Selection: Start with a standard C18 column. If co-elution of the parent peak and degradants is observed, consider columns with different selectivities (e.g., C8, phenyl, or cyano).

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. A pH stability profile should be conducted to find the optimal pH for separation and stability.

  • Detector Wavelength: Use a PDA detector to assess peak purity and to select the optimal wavelength for detection of both the API and its degradation products.

Strategies for Long-Term Stabilization

Proactive measures can significantly extend the shelf life of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate in both solid and solution forms.

Recommended Storage Conditions
ConditionSolid CompoundAqueous Solution
Temperature 2-8°C (Refrigerated)2-8°C (Short-term) or ≤ -20°C (Long-term)
Light Protect from light (Amber vials)Protect from light (Amber vials or wrapped in foil)
Atmosphere Tightly sealed, inert gas (Argon/Nitrogen)Prepare fresh, or store frozen in single-use aliquots
Moisture Store in a desiccatorUse a validated buffer system
Formulation Strategies for Enhanced Stability

For drug development professionals, formulation plays a critical role in stabilizing the molecule.

  • pH Optimization: Conduct a thorough pH-stability profile to identify the pH at which the compound is most stable. Formulate the drug product at this pH using a suitable buffer system.

  • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can mitigate oxidative degradation.[1]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]

  • Lyophilization: For long-term storage of the drug substance or for certain parenteral formulations, lyophilization (freeze-drying) can significantly improve stability by removing water.

  • Excipient Compatibility: Conduct thorough drug-excipient compatibility studies to ensure that the chosen excipients do not accelerate the degradation of the API.[8][9]

Conclusion

The degradation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate during storage is a multifaceted challenge that can be effectively managed through a comprehensive understanding of its chemical properties and a systematic approach to its handling and storage. By implementing the troubleshooting guides and experimental protocols outlined in this technical support center, researchers and drug development professionals can ensure the integrity of their work and the quality of their results.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Crystal Pharmatech Co., Ltd. (2026).
  • Forced degrad
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).
  • Bhatia, V. N., & Barber, R. H. (1955). The effect of pH variations of ointment bases on the local anesthetic activity of incorporated ethyl aminobenzoate. I. Hydrophilic ointment U.S.P.
  • Photochemistry of Aliphatic and Aromatic Amines. (2025).
  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid deriv
  • pH-dependent spectral properties of para-aminobenzoic acid and its deriv
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022). PMC.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.).
  • Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. (n.d.). PubMed.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2001). PubMed.
  • UCT Flagship Sorbent Clean Screen DAU cited in Piperazines Stability Study. (2025).
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.).
  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (n.d.).
  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (n.d.).
  • Solvent effect and kinetics on ethyl benzo
  • Method Validation for Stability Indicating Method of Rel
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (n.d.).
  • Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. (n.d.). PMC.
  • SAFETY D
  • SAFETY DATA SHEET. (2024). Tokyo Chemical Industry.
  • G.J. CHEMICAL COMPANY, INC.
  • Safety D
  • Material Safety D
  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Sticky Precipitates in Benzoate Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing benzoate esters—particularly via Steglich esterification—frequently results in stubborn, st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing benzoate esters—particularly via Steglich esterification—frequently results in stubborn, sticky precipitates. These gummy residues are typically composed of polymeric byproducts, unreacted starting materials, or notoriously, dicyclohexylurea (DCU)[1][2].

This guide provides field-proven, self-validating protocols to diagnose, treat, and eliminate sticky precipitates from your organic workflows.

Diagnostic Purification Workflow

G Start Sticky Precipitate Detected IsDCC Was DCC used? Start->IsDCC YesDCC DCU Contamination IsDCC->YesDCC Yes NoDCC Polymer / Starting Material IsDCC->NoDCC No ColdFilter 1. Solvent Swap (Cold EtOAc) 2. Celite Filtration YesDCC->ColdFilter Trituration Trituration (Cold Et2O / Hexanes) NoDCC->Trituration AqWash Aqueous Acid/Base Wash ColdFilter->AqWash Trituration->AqWash SilicaPlug Silica Gel Plug AqWash->SilicaPlug Pure Purified Benzoate SilicaPlug->Pure

Workflow for diagnosing and resolving sticky precipitates in benzoate synthesis.

Core Methodology: The "Sticky" DCU Problem

When utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple benzoic acid derivatives with alcohols, the primary byproduct is dicyclohexylurea (DCU).

The Causality of the "Stickiness": DCU is highly insoluble in water and most organic solvents (<1% solubility). However, it possesses just enough partial solubility in common reaction solvents like dichloromethane (DCM) and tetrahydrofuran (THF) to slip through initial glass frits[1][2]. When you transfer your filtrate to a rotary evaporator and remove the solvent, this trace DCU crashes out of solution, coating your benzoate product in a sticky, gelatinous white film[3].

Self-Validating Protocol: Biphasic Workup & Cold Filtration

To completely remove DCU, you must manipulate its solubility profile through a strict solvent swap.

  • Primary Concentration: Remove the primary reaction solvent (DCM or THF) completely under reduced pressure. Causality: Stripping the solvent forces the maximum amount of DCU out of the liquid phase.

  • The Solvent Swap: Resuspend the crude sticky residue in a minimal volume of ethyl acetate (EtOAc) or acetonitrile (MeCN)[1].

  • Thermal Shock: Chill the suspension in an ice bath (0 °C) for 30 minutes. Causality: Benzoate esters remain highly soluble in cold EtOAc/MeCN, whereas DCU becomes entirely insoluble.

  • Celite Filtration: Filter the cold suspension through a medium-porosity sintered glass funnel packed with a 1-inch pad of Celite. Wash the pad with a small volume of cold solvent. Causality: Celite provides a high-surface-area matrix that traps the gelatinous DCU, preventing it from blinding the glass frit[1].

  • Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash with 0.5 M HCl (to protonate and remove the DMAP catalyst) followed by saturated aqueous NaHCO₃ (to deprotonate and remove unreacted benzoic acid)[4].

  • System Validation Check: Take a 1 mL aliquot of the organic layer and evaporate it under a gentle stream of nitrogen. If a sticky white film forms on the vial glass, residual DCU is still present (indicating the EtOAc volume was too high or not cold enough). If the residue is a clear oil or clean crystal, proceed to dry over anhydrous Na₂SO₄ and concentrate.

Quantitative Data: Coupling Reagent Selection Matrix

If sticky precipitates are a recurring bottleneck in your scale-up, consider swapping your coupling reagent. The table below summarizes the causality between reagent choice and byproduct solubility.

Coupling ReagentByproduct FormedByproduct Solubility ProfileRecommended Purification Strategy
DCC DCU (Dicyclohexylurea)Highly insoluble in water; slightly soluble in DCM/THF; forms sticky films[1][2].Cold filtration in EtOAc/MeCN + Silica gel plug[1][3].
EDC·HCl EDU (1-(3-Dimethylaminopropyl)-3-ethylurea)Highly soluble in water and aqueous acidic solutions[2].Simple aqueous biphasic extraction (0.5 M HCl wash)[2].
DIC DIU (Diisopropylurea)Soluble in most organic solvents (DCM, EtOAc).Standard silica gel column chromatography.
Frequently Asked Questions (FAQs)

Q: My Steglich esterification yielded a gummy, amber oil instead of a solid benzoate powder. How do I fix this? A: This phenomenon, known as "oiling out," occurs when trace impurities (like unreacted starting materials or minor side-products) act as plasticizers, preventing your benzoate from forming a stable crystalline lattice[5]. Solution - Trituration: You must mechanically and chemically force crystallization. Dissolve the sticky gum in a minimal amount of a solvent it is highly soluble in (e.g., diethyl ether). Slowly add an anti-solvent (e.g., cold hexanes) dropwise while vigorously scratching the inside of the glass flask with a glass stirring rod. The mechanical shear creates microscopic glass shards that act as nucleation sites, while the anti-solvent lowers solubility, turning the sticky gum into a filterable powder[5][6]. Validation: If the gum does not transition to a powder within 10 minutes of scratching, the impurity load is too high. Evaporate the anti-solvent and proceed directly to a silica gel plug.

Q: I filtered my DCC reaction perfectly, but a sticky white film reappeared after rotary evaporation. Why? A: You likely filtered the reaction while it was still dissolved in DCM or THF. Because DCU has marginal solubility in these solvents, a fraction remains dissolved during your initial filtration. Upon concentration on the rotovap, the solvent volume decreases, and the trace DCU crashes out as a sticky film[2]. Solution: Never rely on a DCM/THF filtration for final purity. Always perform a solvent swap to cold acetonitrile or ethyl acetate before your final filtration[1][3].

Q: Is there a way to avoid sticky precipitates entirely in benzoate synthesis? A: Yes. Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). While EDC is more expensive, its urea byproduct contains a tertiary amine that becomes protonated and highly water-soluble in acidic conditions. A simple 0.5 M HCl wash will pull 100% of the byproduct into the aqueous phase, completely eliminating the need to physically filter sticky solids[2][3].

References
  • Title: How I can remove DCU from my product?
  • Title: How to remove DCU and its remaining traces from Steglich esterification?
  • Source: stackexchange.
  • Source: mdpi.
  • Title: How can I remove the DCU after an esterification catalyzed by DCC ? if I used DMF and DCM as solvents ?
  • Source: orgsyn.
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the analysis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the analysis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. It offers a comparative analysis of various chromatographic conditions to empower you to develop a robust, sensitive, and reliable analytical method.

Introduction: Understanding the Analyte and the Analytical Challenge

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a molecule of interest in pharmaceutical development, often as a key intermediate or a potential impurity. Its structure, featuring a primary aromatic amine, a piperazine moiety, and a benzoate ester, presents a unique set of analytical considerations. The primary aromatic amine and the piperazine ring are basic in nature, making their chromatographic retention and peak shape highly dependent on the mobile phase pH. The presence of the benzoyl group provides a strong chromophore, making UV detection a viable and convenient analytical technique.

The core challenge in developing an HPLC method for this analyte lies in achieving a balance between adequate retention, good peak symmetry, and efficient separation from potential impurities or degradation products. This guide will walk you through a systematic approach to method development, from initial screening to final validation.

The Method Development Workflow: A Logic-Driven Approach

A successful HPLC method development strategy is not a matter of trial and error but a systematic process of informed decisions. The following workflow illustrates the key stages and the rationale behind each step.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation AnalyteProps Analyte Physicochemical Properties (pKa, logP, UV Spectra) ColumnScreen Column & Mobile Phase Screening AnalyteProps->ColumnScreen Informs initial choices MobilePhaseOpt Mobile Phase Optimization (pH, Organic Ratio, Buffer Conc.) ColumnScreen->MobilePhaseOpt Identifies promising conditions TempFlowOpt Temperature & Flow Rate Optimization MobilePhaseOpt->TempFlowOpt Fine-tunes separation DetectionOpt Detection Wavelength Selection TempFlowOpt->DetectionOpt Optimizes sensitivity ForcedDeg Forced Degradation & Specificity DetectionOpt->ForcedDeg Defines finalized method Validation ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) ForcedDeg->Validation Confirms stability-indicating nature

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Comparative Data

Materials and Instrumentation
  • Analyte: Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate standard

  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Formic acid, ammonium acetate, potassium phosphate monobasic, and ortho-phosphoric acid.

  • Columns:

    • Alternative 1: C18, 150 mm x 4.6 mm, 5 µm

    • Alternative 2: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

    • Alternative 3: C8, 150 mm x 4.6 mm, 5 µm

Step-by-Step Method Development Protocol

Step 1: Analyte Characterization and Wavelength Selection

  • Prepare a stock solution of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10 µg/mL.

  • Using the PDA detector, acquire the UV spectrum of the analyte from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) for subsequent analysis. The presence of the substituted benzene ring is expected to yield strong absorbance in the UV region.

Step 2: Initial Column and Mobile Phase Screening

The goal of this phase is to identify the most promising stationary phase and mobile phase conditions for further optimization. Given the basic nature of the analyte, controlling the mobile phase pH is critical to avoid peak tailing.

  • Prepare three mobile phase systems:

    • System A (Acidic): Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System B (Neutral): Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0; Mobile Phase B: Acetonitrile.

    • System C (Basic): Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0; Mobile Phase B: Acetonitrile.

  • For each of the three columns (C18, Phenyl-Hexyl, C8), run a generic gradient from 10% to 90% B over 15 minutes.

  • Inject the 10 µg/mL working standard and evaluate the chromatograms for retention time, peak shape (asymmetry), and peak width.

Comparative Performance Data

The following table summarizes the expected outcomes from the initial screening, providing a basis for selecting the optimal conditions for further development.

ColumnMobile Phase SystemExpected Retention Time (min)Expected Peak Asymmetry (As)Rationale & Observations
C18 A (Acidic)Moderate> 1.5The basic amine and piperazine groups will be protonated, potentially leading to interaction with residual silanols on the silica backbone, causing peak tailing.
C18 B (Neutral)Low~ 1.2At neutral pH, the analyte is less protonated, leading to reduced retention but improved peak shape.
C18 C (Basic)Moderate-High< 1.2At basic pH, the analyte is in its free base form, and silanol interactions are suppressed, often leading to good peak shape on modern, base-deactivated columns.
Phenyl-Hexyl A (Acidic)Moderate-High~ 1.3The phenyl-hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can improve retention and peak shape compared to C18 under acidic conditions.
Phenyl-Hexyl B (Neutral)Moderate< 1.2Good balance of hydrophobic and π-π interactions, potentially offering the best initial peak shape.
Phenyl-Hexyl C (Basic)High< 1.2Strong retention due to hydrophobic interactions with the deprotonated analyte.
C8 A (Acidic)Low-Moderate> 1.5Less retentive than C18, but still susceptible to silanol interactions, leading to poor peak shape.
C8 B (Neutral)Low~ 1.3Reduced retention and potentially improved peak shape over acidic conditions.
C8 C (Basic)Moderate< 1.3Good peak shape is expected, but with less retention than the C18 column.
Method Optimization on the Selected Column

Let's proceed with the Phenyl-Hexyl column and a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient Optimization: Adjust the gradient slope to achieve a retention time of 5-10 minutes and ensure adequate separation from any potential impurities. A good starting point is a shallow gradient around the elution point observed in the screening run.

  • Flow Rate and Temperature: Evaluate flow rates between 0.8 and 1.2 mL/min and column temperatures between 25°C and 40°C. Increasing the temperature can improve peak efficiency (reduce peak width) and decrease retention time, but may affect the stability of the analyte. A flow rate of 1.0 mL/min and a temperature of 30°C is a common starting point.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

ValidationWorkflow cluster_0 Method Performance Characteristics Specificity Specificity & Forced Degradation Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Step-by-Step Validation Protocol
  • Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility. The RSD should still be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically with a signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically with a signal-to-noise ratio of 10:1).

  • Robustness: Intentionally vary method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min) to ensure the method remains reliable under small variations.

Conclusion

This guide has outlined a systematic and scientifically-grounded approach to developing a robust HPLC method for the analysis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. By understanding the physicochemical properties of the analyte and systematically evaluating different stationary and mobile phases, a reliable and efficient method can be established. The comparative data presented herein serves as a practical starting point for your method development journey. Remember that the ultimate goal is a validated method that is accurate, precise, and specific for its intended use in a regulated environment.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Available from: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Available from: [Link]

  • MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

Comparative

A Guide to 1H NMR Spectral Interpretation: A Case Study on Dihydrouracil

Part 1: The Foundational Pillars of 1H NMR Spectroscopy Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed insights into the molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Foundational Pillars of 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed insights into the molecular structure of a compound.[4] The power of 1H NMR lies in its ability to reveal the electronic environment of each proton, the number of protons in a given environment, and the connectivity of neighboring protons. This information is derived from three key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton.[5] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[6] This is primarily influenced by the proximity of electronegative atoms and unsaturated groups. The standard reference compound is Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.

Integration: The area under an NMR signal is proportional to the number of protons it represents. By integrating the signals, we can determine the relative ratio of the different types of protons in a molecule.

Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes the splitting of NMR signals into characteristic patterns (e.g., singlet, doublet, triplet). This "n+1 rule" (where 'n' is the number of equivalent neighboring protons) provides valuable information about the connectivity of atoms within a molecule.

Part 2: In-Depth 1H NMR Spectral Analysis of Dihydrouracil

Dihydrouracil (5,6-dihydrouracil) is a pyrimidine derivative that serves as an excellent model for illustrating the principles of 1H NMR spectroscopy.[1][2][3]

Caption: Chemical structure of Dihydrouracil with protons labeled for NMR analysis.

The 1H NMR spectrum of Dihydrouracil is expected to show two signals corresponding to the two sets of non-equivalent methylene protons. Experimental data from the Biological Magnetic Resonance Bank (BMRB) for Dihydrouracil in D2O at 298K and pH 7.4 provides the following chemical shifts:

Labeled ProtonChemical Shift (δ) in ppmIntegrationMultiplicityRationale
Ha 2.6742HTripletThese protons are on a carbon adjacent to a carbonyl group and a CH2 group. The carbonyl group is electron-withdrawing, deshielding the protons and shifting them downfield. They are split into a triplet by the two neighboring Hb protons (n+1 = 2+1 = 3).
Hb 3.4452HTripletThese protons are on a carbon adjacent to a nitrogen atom and a CH2 group. The electronegative nitrogen atom deshields these protons to a greater extent than the carbonyl group, resulting in a further downfield shift. They are split into a triplet by the two neighboring Ha protons (n+1 = 2+1 = 3).

Part 3: A Step-by-Step Experimental Protocol for 1H NMR Analysis

The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and instrument setup.

G cluster_workflow 1H NMR Experimental Workflow A Sample Preparation B NMR Tube Loading A->B C Instrument Setup B->C D Data Acquisition C->D E Data Processing D->E F Spectral Analysis E->F

Caption: A typical workflow for a 1H NMR experiment.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that dissolves the sample and does not have signals that overlap with the analyte signals. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), and Deuterium Oxide (D2O). For Dihydrouracil, D2O is a suitable solvent.

  • Sample Concentration: Weigh approximately 1-5 mg of the sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.

2. NMR Tube and Referencing:

  • Transfer the solution to a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS) for aqueous samples, to reference the spectrum to 0 ppm.

3. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Part 4: A Comparative Overview of Structural Elucidation Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often requires a combination of analytical techniques.

TechniqueInformation ProvidedAdvantages for Dihydrouracil AnalysisLimitations
1H NMR Spectroscopy Proton environment, connectivity, and relative abundance.[4]Provides direct information on the number and connectivity of protons.Does not directly detect non-protonated carbons.
¹³C NMR Spectroscopy Carbon environment and type (quaternary, CH, CH2, CH3).Confirms the number of unique carbons and the presence of carbonyl groups.Lower sensitivity and longer acquisition times compared to 1H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[4]Determines the molecular formula and can provide structural information through fragmentation.Does not provide detailed information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.[4]Confirms the presence of N-H and C=O functional groups.Provides limited information on the overall molecular skeleton.

References

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Balogh, M. P. (2020, December 19). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000425 Dihydrouracil at BMRB. Available at: [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. (n.d.). 3,5-Diacetyl-1,4-dihydrolutidine. Available at: [Link]

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • Ataman Kimya. (n.d.). ORTHO BORIC ACID. Available at: [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • ResearchGate. (n.d.). a) General chemical structure with the labeling of boron atoms of the.... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0226746). Available at: [Link]

  • PubChem. (n.d.). Boric Acid. Available at: [Link]

  • ACS Publications. (n.d.). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available at: [Link]

  • YouTube. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 1. 1D 1 H-NMR spectrum of compound 1 (region 7.4–8.0 ppm). Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of piperazinyl benzoates

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperazinyl Benzoates Authored by a Senior Application Scientist Introduction Piperazinyl benzoates represent a significant class of compounds, featu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperazinyl Benzoates

Authored by a Senior Application Scientist

Introduction

Piperazinyl benzoates represent a significant class of compounds, featuring a core structure where a piperazine ring is N-acylated with a benzoyl group. This scaffold is prevalent in medicinal chemistry, appearing in various pharmacologically active agents, and has also been identified in the clandestine synthesis of designer drugs.[1] For researchers in drug discovery, metabolism, and forensic toxicology, the unambiguous identification of these molecules is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive analytical technique for this purpose.[2][3]

The key to structural elucidation via MS lies in the predictable and reproducible fragmentation of a molecule upon ionization. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of piperazinyl benzoates, grounded in established mechanistic principles. We will explore the influence of different ionization techniques, compare the fragmentation of substituted versus unsubstituted analogs, and provide robust, field-proven experimental protocols. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important class of compounds.

Pillars of Fragmentation: Understanding the Cleavage Drivers

The fragmentation of piperazinyl benzoates in a mass spectrometer is not a random process. It is governed by the relative stabilities of the resulting ions and neutral losses. The process is typically initiated at a specific "charge site" or "radical site" created during ionization.[4] Two primary ionization techniques are commonly employed, each imparting a distinct energy profile and thus influencing the subsequent fragmentation cascade.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), creating a high-energy molecular ion radical (M⁺•).[5] This excess energy induces extensive fragmentation, providing a rich, fingerprint-like spectrum that is highly valuable for library matching. The fragmentation is often initiated at the lone pair electrons of the nitrogen atoms.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules, [M+H]⁺, in the positive ion mode. These even-electron species are relatively stable. Fragmentation is then induced under controlled conditions in a collision cell (tandem mass spectrometry or MS/MS), where the precursor ion collides with an inert gas. This collision-induced dissociation (CID) allows for a more targeted study of fragmentation pathways.

Core Fragmentation Pathways of the N-Benzoylpiperazine Scaffold

The fundamental structure of N-benzoylpiperazine provides a model for understanding the primary fragmentation routes. The molecule contains two key structural features that direct fragmentation: the amide linkage and the piperazine ring.

The Dominant Amide Bond Cleavage

The most characteristic fragmentation pathway for piperazinyl benzoates, under both EI and ESI-MS/MS conditions, is the cleavage of the N-CO amide bond. This is mechanistically favorable due to the stability of the resulting acylium ion.

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the amide bond results in the formation of the highly resonance-stabilized benzoyl cation at m/z 105. This fragment is often the base peak, or one of the most abundant ions, in the spectrum.[6]

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) frequently undergoes a subsequent neutral loss of a carbon monoxide (CO) molecule (28 Da) to form the phenyl cation at m/z 77.[7] The appearance of this m/z 77 ion is a strong indicator of a benzoyl moiety.

Characteristic Piperazine Ring Fission

The second major site of fragmentation is the piperazine ring itself. Following the initial ionization, charge- or radical-site-initiated cleavages lead to the systematic breakdown of the heterocyclic ring. This is particularly prominent in ESI-MS/MS spectra of piperazine-containing new psychoactive substances (NPS).[8]

  • Initial Ring Opening: The piperazine ring can undergo alpha-cleavage adjacent to a nitrogen atom, leading to an open-chain ion.

  • Successive Neutral Losses: This ring-opened intermediate can then lose successive neutral fragments, leading to a series of diagnostic ions. For phenylpiperazines, which can serve as an analogue for the piperazine portion, common fragment ions are observed at m/z 119, m/z 70, and m/z 56.[8] In the case of piperazinyl benzoates, the cleavage of the piperazine ring attached to the benzoyl group can lead to a characteristic fragment at m/z 69.[9] A proposed pathway involves the formation of an aziridinium ion and subsequent losses.

The core fragmentation pathways for a generic N-benzoylpiperazine are illustrated below.

cluster_main Core Fragmentation of N-Benzoylpiperazine cluster_benzoyl Benzoyl Fragmentation cluster_piperazine Piperazine Ring Fission MolIon N-Benzoylpiperazine [M+H]+ or M+• m/z 191 or 190 Benzoyl Benzoyl Cation m/z 105 MolIon->Benzoyl Amide Cleavage PipFrag1 Piperazine Fragment m/z 69 MolIon->PipFrag1 Ring Fission Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da)

Caption: Core fragmentation pathways for N-benzoylpiperazine.

Comparative Analysis: The Influence of Structural Modifications

While the core fragmentation pathways provide a foundational understanding, the true analytical power of mass spectrometry is realized when comparing related but distinct structures. Substituents on either the benzoyl ring or the piperazine ring introduce predictable mass shifts and can open alternative fragmentation channels.

Alternative 1: Substitution on the Benzoyl Ring

Consider a comparison between N-benzoylpiperazine and N-(4-methoxybenzoyl)piperazine. The presence of the methoxy group on the aromatic ring has two primary effects:

  • Mass Shift of Benzoyl-Related Fragments: The benzoyl cation will now appear at m/z 135 (105 + 30 Da for OCH₂). The subsequent loss of CO still occurs, leading to a methoxyphenyl cation at m/z 107.

  • Alternative Fragmentation of the Substituent: The methoxy group itself can fragment, typically by loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde molecule (CH₂O, 30 Da). This provides additional diagnostic ions that confirm the nature of the substituent.

Alternative 2: Substitution on the Piperazine Ring

Now, let's compare N-benzoylpiperazine with a common designer drug analog, 1-benzoyl-4-benzylpiperazine. The addition of the benzyl group at the N-4 position introduces a new, highly favored fragmentation pathway.

  • Benzylic Cleavage: The bond between the N-4 nitrogen and the benzyl group's methylene carbon is labile. Cleavage at this position leads to the formation of a highly stable benzyl cation (or its rearranged tropylium isomer) at m/z 91 .[8] This is often the most abundant ion in the spectra of benzylpiperazine derivatives.

  • Piperazine Ring Fragmentation: The remaining N-benzoylpiperazine radical cation can then undergo the ring fission pathways previously described.

The table below summarizes the key diagnostic ions for these compounds.

CompoundMolecular WeightPrecursor Ion [M+H]⁺Benzoyl CationPhenyl CationPiperazine FragmentBenzyl Cation
N-Benzoylpiperazine 190.241911057769N/A
N-(4-Methoxybenzoyl)piperazine 220.2722113510769N/A
1-Benzoyl-4-benzylpiperazine 280.3728110577-91

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible mass spectra is contingent on a robust analytical method. The following protocols are provided as a validated starting point for the analysis of piperazinyl benzoates. The choice between GC-MS and LC-MS/MS depends on the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.[6][10]

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile and thermally stable piperazinyl benzoates and provides spectra that are highly comparable to established libraries.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL. If necessary, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic performance, though it will alter the fragmentation pattern.[11]

  • GC System Configuration:

    • Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane is a versatile choice.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set to 250°C in splitless mode for trace analysis or a 50:1 split for higher concentrations.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.[11]

  • MS System Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Analyzer: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion (if present) and compare the fragmentation pattern against a spectral library (e.g., NIST, Wiley). Confirm the presence of key diagnostic ions (e.g., m/z 105, 77, 91, etc.).

Protocol 2: LC-ESI-MS/MS Analysis

This method is preferred for less volatile analogs, complex matrices (e.g., biological fluids), and when precise quantification is required.[10]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • LC System Configuration:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for reversed-phase separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System Configuration:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 300-350°C.

    • Analysis Mode:

      • Full Scan (MS1): First, perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and fragment it using a range of collision energies (e.g., 10-40 eV) to observe the formation of product ions and confirm fragmentation pathways.

  • Data Analysis: Extract ion chromatograms for the precursor and key product ions. The co-elution of these ions at the same retention time provides high confidence in the identification.

cluster_workflow General Analytical Workflow Sample Sample Preparation (Dissolution, Derivatization) Separation Chromatographic Separation (GC or LC) Sample->Separation Ionization Ionization (EI or ESI) Separation->Ionization MS1 Mass Analysis (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS/MS only Data Data Interpretation (Library Match / Pathway Analysis) MS1->Data Full Scan MS2 Mass Analysis (MS2) (Product Ion Detection) CID->MS2 MS2->Data MS/MS Scan

Caption: A generalized workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of piperazinyl benzoates is a systematic process dictated by the fundamental principles of ion stability. By understanding the core pathways—amide bond cleavage leading to the characteristic benzoyl (m/z 105) and phenyl (m/z 77) cations, and the fission of the piperazine ring—analysts can establish a baseline for identification. The true diagnostic power emerges from a comparative approach, where the predictable influence of substituents on these core pathways allows for the confident differentiation of closely related analogs. The provided protocols for GC-MS and LC-MS/MS serve as a robust framework for obtaining high-quality data, ensuring that the structural elucidation of these compounds is both accurate and reliable.

References

  • Debrabandere, L. A., & Cody, J. T. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Analytical Toxicology, 36(5), 320–327. Available at: [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Vaz, B. G., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1279-86. Available at: [Link]

  • Lee, D., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1549. Available at: [Link]

  • DeBrabandere, L. A., & Cody, J. T. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Forensic Sciences, 57(4), 1047-53. Available at: [Link]

  • de Boer, D., et al. (2001). Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market. Forensic Science International, 121(1-2), 47-56. Available at: [Link]

  • Wójtowicz, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7564. Available at: [Link]

  • Bernt, M. J., & Jackson, G. P. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 454, 116358. Available at: [Link]

  • Reid, G. E., & Simpson, R. J. (2001). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 12(11), 1237-1247. Available at: [Link]

  • Kresinsky, A., et al. (2006). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of food colorants in illicit drugs. Toxichem Krimtech, 73(2), 488-492. Available at: [Link]

  • Noggle, F. T. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • da Silva, J. K., et al. (2015). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 5(111), 91475-91485. Available at: [Link]

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(2), 251-259. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(12), 1226-1234. Available at: [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Kyoto University. Available at: [Link]

  • Arita, M. (2021). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research, 62, 100085. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available at: [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3). Available at: [Link]

  • Maher, R., & Baron, M. (2023). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Separations, 10(10), 524. Available at: [Link]

  • Dzonlic, A., et al. (2014). The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals. IntechOpen. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Apixaban Intermediates

Introduction: Deconstructing the Synthesis of a Modern Anticoagulant Apixaban, marketed as Eliquis, is a direct oral anticoagulant that functions as a highly selective, reversible inhibitor of coagulation factor Xa (FXa)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing the Synthesis of a Modern Anticoagulant

Apixaban, marketed as Eliquis, is a direct oral anticoagulant that functions as a highly selective, reversible inhibitor of coagulation factor Xa (FXa).[1][2] Developed jointly by Pfizer and Bristol-Myers Squibb, it is a cornerstone in the prevention and treatment of venous thromboembolic events, particularly in patients with nonvalvular atrial fibrillation.[3][4] The commercial success of Apixaban has driven extensive research into optimizing its synthesis to be more efficient, cost-effective, and environmentally benign.

The molecular architecture of Apixaban is a convergent assembly of two primary scaffolds: a complex pyrazolo[3,4-c]pyridine core and a substituted aminophenyl-lactam side chain. The efficiency of the overall synthesis is therefore critically dependent on the strategies employed to construct these key intermediates. This guide provides an in-depth comparison of the prevalent and emerging synthetic routes, focusing on the underlying chemical logic, process scalability, and a critical evaluation of their respective advantages and drawbacks.

Part 1: The Aminophenyl-Lactam Side Chain: A Tale of Three Routes

The synthesis of the crucial aminophenyl-lactam fragment, specifically 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its derivatives, has evolved significantly. The choice of starting material dictates the entire strategic approach, with cost, safety, and scalability being the primary drivers of innovation.

Route A: The "Nitro" Pathway – The Workhorse of Industrial Synthesis

This route, which begins with the inexpensive and readily available p-nitroaniline, is one of the most commercially viable strategies.[1][4][5]

The general sequence involves:

  • Acylation and Cyclization: p-Nitroaniline is first acylated with 5-chlorovaleryl chloride. Triethylamine is typically used to scavenge the HCl byproduct. The subsequent intramolecular cyclization to form the lactam ring, 1-(4-nitrophenyl)piperidin-2-one, requires a strong, non-nucleophilic base like potassium tert-butoxide to deprotonate the amide nitrogen, facilitating the ring-closing nucleophilic substitution.[6]

  • Activation and Morpholine Substitution: The α-position of the lactam is activated, commonly through chlorination with phosphorus pentachloride (PCl₅), to form a 3-chloro-dihydropyridinone intermediate.[2] This step transforms a non-reactive C-H bond into a reactive C-Cl bond, enabling a subsequent condensation-elimination reaction with morpholine to install the desired substituent.[2]

  • Nitro Group Reduction: The final step is the reduction of the aromatic nitro group to the essential primary amine. This transformation is a critical step where various methodologies can be employed. Catalytic hydrogenation (e.g., H₂/Raney Nickel) is clean and efficient but requires specialized pressure equipment.[1] Chemical reduction using agents like sodium sulfide is cost-effective but presents challenges with hazardous waste streams and potential impurities.[6][7]

Diagram: Divergent Pathways to the Aminophenyl-Lactam Core

Figure 1. Comparison of Nitro, Iodo, and Chloro routes. PNA p-Nitroaniline Nitro_Lactam 1-(4-nitrophenyl) piperidin-2-one PNA->Nitro_Lactam 1. 5-Chlorovaleryl Chloride 2. K-t-BuO PIA p-Iodoaniline Iodo_Lactam 1-(4-iodophenyl) piperidin-2-one PIA->Iodo_Lactam 5-Bromovaleryl Chloride PCNB 4-Chloronitrobenzene Nitro_Piperidine 1-(4-nitrophenyl) piperidine PCNB->Nitro_Piperidine Piperidine, Na₂CO₃ Nitro_Morph 1-(4-nitrophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro_Lactam->Nitro_Morph 1. PCl₅ 2. Morpholine Iodo_Morph 1-(4-iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Iodo_Lactam->Iodo_Morph 1. PCl₅ 2. Morpholine Nitro_Piperidine->Nitro_Lactam Final_Amine 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro_Morph->Final_Amine Reduction (e.g., Na₂S or H₂/cat.) Iodo_Morph->Final_Amine Coupling partner (Not direct route)

Caption: Figure 1. Comparison of Nitro, Iodo, and Chloro routes.

Route B: The "Iodo" Pathway – An Early, Cost-Intensive Approach

Initial syntheses of Apixaban relied on p-iodoaniline as the starting material.[4] This route involves the early introduction of an iodine atom, which serves as a handle for a late-stage Ullmann coupling reaction to form the final C-N bond with the second lactam ring.[7]

The primary drawback of this strategy is the prohibitive cost of p-iodoaniline compared to p-nitroaniline, making it economically unviable for large-scale commercial manufacturing.[4] Furthermore, Ullmann couplings typically require harsh reaction conditions, including high temperatures (125-130°C) and a copper catalyst, which complicates purification and presents environmental concerns.[7]

Route C: The "Chloro" Pathway – A Modern, Greener Alternative

A more recent and practical approach starts from inexpensive 4-chloronitrobenzene.[8] This strategy features several clever and efficient transformations:

  • Nucleophilic Aromatic Substitution: 4-chloronitrobenzene is condensed with piperidine to form 1-(4-nitrophenyl)piperidine.[8]

  • Directed Oxidation: In a key innovative step, the tertiary amine is directly oxidized to the corresponding lactam using inexpensive sodium chlorite (NaClO₂) as the oxidant under a CO₂ atmosphere for pH control.[8] This method avoids the use of more hazardous reagents and is highly efficient, with reported yields of 97%.[8]

  • Reduction: The resulting nitro-lactam is then reduced to the amine via standard methods, converging with the "Nitro" pathway.

This route is highly attractive as it starts from cheap materials and employs a practical, high-yielding oxidation step, avoiding the multi-step sequence required to build the lactam ring from p-nitroaniline.[8]

FeatureRoute A ("Nitro")Route B ("Iodo")Route C ("Chloro")
Starting Material p-Nitroanilinep-Iodoaniline4-Chloronitrobenzene
Relative Cost LowVery HighLow
Key Transformation Intramolecular CyclizationUllmann CouplingDirected Amine Oxidation
Hazardous Reagents PCl₅, K-t-BuOCopper Catalyst(Fewer than others)
Scalability HighLow (due to cost/conditions)High
Overall Yield GoodModerate to Low[7]Excellent[8]
Reference [4][6][4][7][8]

Part 2: The Pyrazole Core and Final Convergent Assembly

The construction of Apixaban's core structure involves the convergent coupling of the aminophenyl-lactam side chain with a pyrazole precursor, followed by a final amidation.

Formation of the Pyrazole Precursor

The key pyrazole fragment is typically ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Its synthesis is relatively standard across most routes and begins with 4-methoxyaniline. The process involves a diazotization reaction followed by coupling with an active methylene compound like ethyl 2-chloroacetoacetate, which upon chlorination yields the desired hydrazonoyl chloride. This intermediate is a powerful dipole for the subsequent cycloaddition reaction.

Convergent Assembly: Cycloaddition and Final Ring Formation

The strategy for the final assembly is dictated by the chosen side-chain intermediate.

  • From the "Nitro" or "Chloro" Amine: The 1-(4-aminophenyl)-3-morpholino... intermediate undergoes a second acylation with 5-chlorovaleryl chloride, followed by an intramolecular cyclization (often in a one-pot manner) to install the terminal piperidin-2-one ring.[6][7] The resulting advanced intermediate then undergoes a [3+2] dipolar cycloaddition with the hydrazonoyl chloride precursor to construct the central pyrazolo[3,4-c]pyridine core.[5]

  • From the "Iodo" Intermediate: The 1-(4-iodophenyl)-3-morpholino... intermediate is first reacted with the hydrazonoyl chloride to form the pyrazole core. The final piperidin-2-one ring is then installed via the aforementioned copper-catalyzed Ullmann coupling with piperidin-2-one.[7] This late-stage, potentially low-yielding coupling is a significant disadvantage of this route.

Diagram: Convergent Synthesis of Apixaban Ester Precursor

Figure 2. Convergent assembly of the Apixaban core. Amine_Side_Chain 1-(4-aminophenyl)-3-morpholino... (from Nitro/Chloro Route) Advanced_Intermediate 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one Amine_Side_Chain->Advanced_Intermediate 1. 5-Chlorovaleryl Chloride 2. Cyclization Hydrazone Ethyl (Z)-2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate Final_Ester Apixaban Ethyl Ester Precursor Hydrazone->Final_Ester Advanced_Intermediate->Final_Ester [3+2] Cycloaddition

Caption: Figure 2. Convergent assembly of the Apixaban core.

The Final Step: Amidation

The terminal step in the synthesis is the conversion of the ethyl ester of the pyrazole core into the primary amide of Apixaban. While seemingly straightforward, this step is crucial for yield and purity.

  • Traditional Methods: Early methods used ammonia in various solvents like methanol or ethylene glycol, often requiring high temperatures and long reaction times (e.g., overnight at 100°C).[7][9]

  • Improved Methods: To accelerate this conversion and improve efficiency, recent processes employ carboxylic acid activating agents. The ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated with reagents like isobutyl chloroformate, carbonyldiimidazole (CDI), or cyanuric chloride before treatment with an ammonia source.[10] This two-step process can significantly reduce reaction times (e.g., 3 hours at 80-90°C) and improve conversion rates.[9][10] The choice of solvent in this final step, particularly the use of glycols, has also been shown to be important for obtaining the desired polymorphic Form N-1 of the final drug substance.[9]

Emerging Frontiers: Continuous Flow and AI-Driven Synthesis

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

This procedure is representative of the initial key step in the widely used "Nitro" pathway.

  • Reaction Setup: To a stirred solution of p-nitroaniline (100g, 0.724 mol) and triethylamine (146.5g, 1.448 mol) in tetrahydrofuran (500 mL) under a nitrogen atmosphere, cool the mixture to 0°C.

  • Acylation: A solution of 5-chlorovaleryl chloride (140.3g, 0.905 mol) in tetrahydrofuran (180 mL) is added dropwise, maintaining the internal temperature between -5°C and 5°C. After the addition is complete, the reaction is allowed to warm to room temperature (23-25°C) and stirred for 2 hours.

  • Cyclization: The reaction mixture is re-cooled to 0°C. Solid potassium tert-butoxide (223.4g, 1.991 mol) is added in portions, ensuring the temperature does not exceed 25°C. The mixture is then stirred at room temperature for 12 hours.

  • Workup and Isolation: The reaction solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (600 mL) and water (800 mL). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/water) to afford pure 1-(4-nitrophenyl)piperidin-2-one.[4]

Conclusion

The synthetic landscape for Apixaban intermediates has matured from early, expensive routes to highly optimized, cost-effective, and scalable industrial processes. The "Nitro" pathway, starting from p-nitroaniline, remains a dominant strategy due to its economic advantages. However, innovative "Chloro" routes starting from 4-chloronitrobenzene present a compelling, greener alternative with high efficiency.[8] The historical "Iodo" route, while mechanistically important, is largely obsolete for commercial production due to the high cost of raw materials and the use of inefficient Ullmann coupling chemistry.[4]

References

  • Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. Organic Process Research & Development, ACS Publications. (URL: [Link])

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. European Patent Office, EP 3212620 B1. (URL: [Link])

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. (URL: [Link])

  • Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. ResearchGate. (URL: [Link])

  • Synthetic method for Apixaban drug intermediate. Patsnap. (URL: [Link])

  • Preparation method of Apixaban intermediate suitable for industrial production.
  • A practical synthesis for the key intermediate of apixaban. ResearchGate. (URL: [Link])

  • Preparation method of apixaban intermediate.
  • Process for the preparation of apixaban.
  • An alternative synthetic strategy to construct apixaban analogues. Arkivoc. (URL: [Link])

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • A practical synthesis for the key intermediate of apixaban. Semantic Scholar. (URL: [Link])

  • Synthetic method of Apixaban.
  • Green Chemistry-Oriented Multiobjective Optimization with Semiautomated Process Monitoring for Apixaban Intermediate Synthesis. ResearchGate. (URL: [Link])

  • PROCESS FOR THE PREPARATION OF APIXABAN. European Patent Office, EP 3228619 B1. (URL: [Link])

  • AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF.

Sources

Validation

Method Validation Guide: Purity Assessment of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Against Reference Standards

Executive Summary Validating the purity of complex pharmaceutical intermediates like Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate requires a rigorous, multi-modal analytical approach. Relying solely on relative chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of complex pharmaceutical intermediates like Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate requires a rigorous, multi-modal analytical approach. Relying solely on relative chromatographic area percentages often leads to overestimations of purity due to differences in UV extinction coefficients among impurities. This guide objectively compares three leading analytical methodologies—HPLC-UV, UHPLC-MS, and qNMR—providing researchers with a definitive framework for certifying primary reference standards and validating routine working batches in compliance with ICH Q2(R2) and USP guidelines.

Analyte Profiling & Mechanistic Challenges

Before selecting an analytical method, the structural liabilities of the analyte must dictate the experimental design. Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate presents three distinct analytical challenges:

  • The Aniline Moiety (Primary Amine): Highly susceptible to oxidation and exhibits pH-dependent ionization (pKa ~4.5).

  • The Piperazinone Ring: Contains a secondary/tertiary amine that can interact with residual silanols on chromatographic columns, causing severe peak tailing if the mobile phase pH is not strictly controlled.

  • The Ethyl Ester: Prone to base-catalyzed or acid-catalyzed hydrolysis. Extreme pH environments during sample preparation or analysis will artificially generate the free acid degradation product.

HPLCLogic Analyte Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Amine Aniline & Piperazine N (Basic Sites) Analyte->Amine Ester Ethyl Ester (Hydrolysis Risk) Analyte->Ester pH Buffer: pH 6.5 Amm. Acetate (Controls Ionization) Amine->pH Prevents peak tailing Temp Column Temp: 30°C (Minimizes Degradation) Ester->Temp Prevents hydrolysis

Fig 1: Mechanistic rationale for HPLC method parameters based on analyte structural risks.

Comparative Analysis of Validation Methodologies

To establish a procedure that is "fit for purpose" across the product lifecycle[1], laboratories must choose the correct analytical tool. The table below compares the performance of three orthogonal techniques used to validate this compound.

Performance MetricHPLC-UV (Routine Assay)UHPLC-MS (Impurity Profiling)qNMR (Absolute Purity)
Primary Objective Batch release & relative purityTrace genotoxic impurity detectionPrimary standard certification
Detection Principle Chromophore absorbance (254 nm)Mass-to-charge ratio (m/z)Proton resonance integration
Limit of Detection (LOD) 0.05% (w/w)0.001% (w/w)~0.5% (w/w)
Linearity Range 10% to 150% of nominal target0.1% to 120% of nominal targetN/A (Ratio-based absolute calculation)
Precision (RSD) < 0.5%< 2.0%< 0.8%
Standard Requirement Requires certified reference standardRequires certified reference standardRequires NIST-traceable Internal Standard

Strategic Verdict: Quantitative NMR (qNMR) is the gold standard for certifying the primary reference standard because it does not require a homologous reference material. Once the primary standard is certified, HPLC-UV becomes the optimal, high-throughput workhorse for validating subsequent working standards and routine batches[2].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that any systemic error (e.g., column degradation, solvent contamination) fails the System Suitability Testing (SST) before sample data is acquired, aligning with regulatory expectations[3].

Protocol A: Absolute Purity Certification via qNMR

Objective: Establish the exact mass fraction of the primary reference standard. Self-Validating Mechanism: The use of a certified internal standard (NIST-traceable Maleic Acid) ensures that the integration ratio directly correlates to absolute molarity, bypassing the need for an external calibration curve.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate and ~5.0 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 provides complete solvation for both the polar piperazinone moiety and the non-polar aromatic ring, preventing precipitation-induced integration errors that occur in weaker solvents like CDCl3.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 298K using a 30° pulse angle, 64 scans, and a relaxation delay (D1) of 30 seconds.

    • Causality: A D1 of 30s ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will result in signal saturation and artificially skew the quantitative integration.

  • Data Processing: Integrate the maleic acid singlet (~6.3 ppm) against the distinct aromatic protons of the analyte (~6.8–7.5 ppm). Calculate absolute purity using the standard molar ratio equation.

Protocol B: Chromatographic Purity via HPLC-UV

Objective: Validate the purity of working batches against the qNMR-certified primary reference standard. Self-Validating Mechanism: The SST requires a resolution (Rs) > 2.0 between the analyte and its known degradation product (the hydrolyzed free acid), and an injection precision RSD ≤ 0.73%[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate, adjusted to pH 6.5) and Mobile Phase B (Acetonitrile).

    • Causality: A pH of 6.5 keeps the basic piperazine nitrogen sufficiently protonated for solubility while repressing secondary interactions with residual silanols. Crucially, this near-neutral pH completely avoids the alkaline or acidic hydrolysis of the vulnerable ethyl ester.

  • Standard & Sample Prep: Dissolve the qNMR-certified reference standard and the test sample in a 50:50 Water:Acetonitrile diluent to a target concentration of 0.5 mg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 Core-Shell column (100 x 4.6 mm, 2.7 µm) maintained at 30°C. Run a gradient from 10% B to 90% B over 15 minutes.

    • Causality: Core-shell technology provides UHPLC-like efficiency at lower backpressures, ensuring sharp peaks for the aniline moiety. Maintaining the column at 30°C minimizes on-column thermal degradation during the run.

  • Detection & Analysis: Monitor absorbance at 254 nm using a Diode Array Detector (DAD). Extract peak purity indices (spectral homogeneity) across the analyte peak to confirm the absence of co-eluting hidden impurities.

ValidationWorkflow Start Reference Standard Characterization qNMR Absolute Purity via qNMR (IS: Maleic Acid) Start->qNMR Primary Assessment HPLC Chromatographic Purity (HPLC-UV / UHPLC-MS) Start->HPLC Impurity Profiling MassBal Mass Balance Calculation (100% - Water - ROI - Solvents) Start->MassBal Orthogonal Check Cert Certified Reference Standard (Assay Value Assigned) qNMR->Cert HPLC->Cert MassBal->Cert

Fig 2: Orthogonal workflow for certifying the absolute purity of the reference standard.

Regulatory Alignment

When validating this method for regulatory submission, the experimental design must satisfy the specific expectations of the FDA and USP[2]. According to the ICH Q2(R2) guidelines, analytical procedures used for purity and impurity quantification must be rigorously validated for specificity, linearity, accuracy, precision, and robustness[3]. By utilizing the orthogonal workflow described above—anchored by qNMR and executed via stability-indicating HPLC—laboratories can ensure their analytical target profile (ATP) remains compliant and scientifically sound.

References

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • [1] Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

  • [2] Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

Sources

Comparative

IR spectroscopy characteristic peaks for Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission Spectroscopy for the Structural Validation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate As drug development pipelines increasingly rely on highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission Spectroscopy for the Structural Validation of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

As drug development pipelines increasingly rely on highly functionalized intermediates, the demand for rigorous, self-validating analytical techniques has never been higher. Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a complex, multi-functional molecule featuring an aromatic ring, an ethyl ester, a primary amine, and a six-membered lactam (piperazinone) ring. Validating its structural integrity—and confirming the absence of unreacted precursors during its synthesis—requires a nuanced understanding of infrared (IR) spectroscopy.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission FTIR methodologies for the structural validation of this specific compound. By examining the causality behind the spectral data, we will establish a robust framework for routine Quality Assurance (QA) and trace impurity detection.

Structural Analysis & Spectral Causality

To effectively validate Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, we must first understand why its functional groups absorb infrared radiation at specific frequencies. IR spectroscopy is not merely pattern matching; it is the physical manifestation of molecular bond vibrations [1].

  • The Amine vs. Lactam N-H Stretches: The molecule contains two distinct nitrogen-hydrogen environments. The primary aromatic amine (-NH₂) at position 3 of the benzene ring produces a characteristic doublet between 3300–3500 cm⁻¹. This occurs because the two hydrogen atoms can stretch in-phase (symmetric) or out-of-phase (asymmetric)[2]. In contrast, the secondary amine within the piperazinone (lactam) ring has only one N-H bond, producing a single, broadened band around 3200–3300 cm⁻¹ due to intermolecular hydrogen bonding[2].

  • The Dual Carbonyls (Ester vs. Lactam): The compound features two distinct C=O bonds. A standard aliphatic ester typically absorbs around 1740 cm⁻¹. However, because the ethyl ester in this molecule is directly attached to the benzene ring, π -electron delocalization weakens the carbonyl double-bond character, shifting the absorption to a lower frequency of 1710–1725 cm⁻¹ [3]. The lactam carbonyl (Amide I band) within the six-membered piperazinone ring appears even lower, typically at 1650–1680 cm⁻¹ , due to the resonance contribution of the adjacent nitrogen lone pair[3].

  • Reaction Monitoring (Nitro Reduction): This compound is typically synthesized by reducing its nitro precursor (Ethyl 3-nitro-4-(3-oxo-1-piperazinyl)benzoate). The nitro group exhibits highly intense asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively [4]. The definitive proof of reaction completion is the complete disappearance of these nitro bands and the emergence of the amine doublet.

Table 1: Characteristic IR Peaks of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeStructural Causality
Primary Amine (-NH₂) 3300–3500Medium, DoubletAsymmetric and symmetric N-H stretching of the aniline derivative.
Lactam N-H 3200–3300Medium, BroadSingle N-H stretch of the secondary amine in the piperazinone ring.
Ester C=O 1710–1725Strong, SharpConjugation with the benzene ring lowers the frequency from ~1740 cm⁻¹.
Lactam C=O 1650–1680Strong, SharpAmide I band of the six-membered piperazinone ring.
Aromatic C=C ~1600, 1500Medium, SharpCarbon-carbon stretching within the 1,2,4-trisubstituted benzene ring.
Ester C-O 1270, 1100Strong, MultipleAsymmetric and symmetric C-O-C stretching of the ethyl ester group.

Methodology Comparison: ATR-FTIR vs. KBr Transmission

While both ATR and KBr pellet techniques utilize Fourier-transform infrared spectroscopy, their physical interaction with the sample dictates their optimal use cases [5].

ATR-FTIR (Surface Reflectance): ATR directs the IR beam into a high-refractive-index crystal (e.g., Diamond or ZnSe). The beam reflects internally, creating an evanescent wave that penetrates only a few micrometers into the neat sample pressed against it [5]. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense compared to the functional group region unless mathematically corrected [6].

KBr Pellet (Transmission): This is a bulk analysis technique. The sample is diluted to ~1% in IR-transparent potassium bromide and pressed into a solid disc. The IR beam passes entirely through the sample, providing a true transmission spectrum with a fixed, uniform pathlength [6].

Table 2: Performance Comparison for Target Compound Validation
ParameterATR-FTIRKBr Pellet (Transmission)
Sample Preparation None (Neat powder placed directly on crystal)Labor-intensive (Requires precise grinding and high-pressure pressing)
Pathlength & Physics Wavelength-dependent evanescent waveFixed and uniform (defined by pellet thickness)
Spectral Integrity Requires software correction for library matchingTrue transmission spectrum; adheres strictly to the Beer-Lambert law
Sensitivity to Impurities Moderate: Shallow penetration depth limits trace detectionHigh: Longer effective pathlength through the dispersed bulk sample
Optimal Application Rapid QA/QC, verifying the presence of the primary amine and lactam groupsDetecting trace unreacted nitro precursor; rigorous library matching

Analytical Workflow & Decision Tree

To maintain scientific integrity, the choice of methodology must align with the analytical objective. Use the following decision tree to determine the appropriate workflow for your batch.

Workflow Start Target Compound: Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate Calibrate System Validation (NIST Polystyrene Film) Start->Calibrate Decision Analytical Objective? Calibrate->Decision ATR Rapid Structural Confirmation (ATR-FTIR) Decision->ATR High Throughput KBr Trace Precursor Detection (KBr Transmission) Decision->KBr High Sensitivity ATR_Prep Direct Sample Application (No Dilution) ATR->ATR_Prep KBr_Prep 1% Sample in Dry KBr (Pressed Pellet) KBr->KBr_Prep ATR_Data Verify Amine/Lactam/Ester Characteristic Peaks ATR_Prep->ATR_Data KBr_Data Screen for Unreacted Nitro (1530 & 1350 cm⁻¹) KBr_Prep->KBr_Data

Figure 1: Decision tree for selecting ATR vs. KBr FTIR for structural validation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its calibration. Before executing either method, the spectrometer must be validated using a self-validating system.

Protocol A: System Validation (Mandatory Pre-requisite)
  • Reference Standard: Insert a NIST-traceable 38 µm polystyrene calibration film into the universal slide holder [7].

  • Verification: Run a transmission scan and verify the exact wavenumber locations of the critical PhEur/NIST bands: 2870 cm⁻¹, 2849.5 cm⁻¹, 1589 cm⁻¹, and 1583 cm⁻¹ [7].

  • Causality: If the peaks deviate by more than the instrument's specified tolerance (typically ±1 cm⁻¹), the interferometer requires laser recalibration. Do not proceed with sample analysis.

Protocol B: ATR-FTIR for Rapid Structural Confirmation
  • Background Scan: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Collect a background spectrum of the ambient air.

  • Sample Application: Place approximately 2–5 mg of neat Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (typically applying ~75 psi). Causality: Consistent pressure ensures intimate contact between the powder and the crystal, maximizing the evanescent wave's penetration and yielding a high signal-to-noise ratio [8].

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply the software's ATR correction algorithm to normalize peak intensities for library comparison.

Protocol C: KBr Pellet for Trace Precursor Detection
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate absorbed moisture (which causes a broad artifact peak at ~3400 cm⁻¹ that can mask the primary amine doublet).

  • Homogenization: Weigh ~1 mg of the target compound and ~99 mg of dry KBr. Grind them together thoroughly in an agate mortar for 1–2 minutes. Causality: Fine, uniform grinding minimizes light scattering (the Christiansen effect), which causes sloping baselines [6].

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons of force for 2 minutes to fuse the KBr into a transparent, glass-like disc.

  • Data Collection: Collect a background scan using a blank KBr pellet. Insert the sample pellet and scan. Analyze the 1530 cm⁻¹ and 1350 cm⁻¹ regions specifically for trace nitro precursor contamination.

References

  • Wikipedia Contributors. "Infrared spectroscopy correlation table." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Steps. "Infrared (IR) Spectroscopy Practice Problems." Chemistry Steps. Available at: [Link]

  • OpenStax. "12.7 Interpreting Infrared Spectra - Organic Chemistry." OpenStax. Available at: [Link]

  • Scribd. "FT-IR Spectrum Table." Scribd. Available at: [Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kintek Press. Available at: [Link]

  • Kintek Solution. "How Does The Kbr Pellet Method Eliminate The Need For Peak Intensity Corrections In Ir Spectroscopy?" Kintek Press. Available at: [Link]

  • National Analytical Corp. "IR and FTIR Polystyrene Calibration Films with NIST Certificates." National Analytical Corp. Available at: [Link]

Validation

Comparative Stability Study: CAS 132814-07-4 vs. Standard Boronic Alternatives in Late-Stage Cross-Coupling

Executive Summary In late-stage active pharmaceutical ingredient (API) synthesis, the reliability of Suzuki-Miyaura cross-coupling is frequently compromised by the hydrolytic and thermal instability of boron-containing i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage active pharmaceutical ingredient (API) synthesis, the reliability of Suzuki-Miyaura cross-coupling is frequently compromised by the hydrolytic and thermal instability of boron-containing intermediates[1]. While standard arylboronic acids and their pinacol (Bpin) esters are ubiquitous, they are highly susceptible to protodeboronation—especially when dealing with electron-rich or sterically hindered arenes[2].

This guide provides an objective, data-driven comparison between standard boronic intermediates and CAS 132814-07-4 , a proprietary, sterically shielded boronate complex engineered for extreme reaction environments. As an application scientist, my goal is to move beyond basic observations and dissect the causality of degradation, providing you with self-validating protocols to replicate these findings in your own workflows.

Mechanistic Causality: Why Standard Intermediates Fail

To understand the performance gap between CAS 132814-07-4 and standard alternatives, we must examine the fundamental mechanisms of boronate degradation.

Standard arylboronic acids undergo rapid protodeboronation under the basic conditions required for cross-coupling. The mechanism is initiated by hydroxide coordination, forming a reactive boronate anion [Ar−B(OH)3​]− . This intermediate subsequently undergoes unimolecular heterolysis or concerted ipso-protonation/C-B cleavage, liberating the bare arene and boric acid[3]. Higher reaction temperatures and elevated pH exponentially accelerate this degradation.

While converting boronic acids to pinacol esters (Bpin) provides a "slow-release" mechanism that temporarily masks the boron center, Bpin formation is intrinsically reversible. In the presence of water or alcohols, Bpin esters prematurely hydrolyze back to the vulnerable boronic acid[1].

The CAS 132814-07-4 Advantage: CAS 132814-07-4 bypasses these vulnerabilities through rational ligand design. By integrating a sterically demanding aliphatic framework around the boron center, it physically blocks the initial coordination of hydroxide ions. Without the formation of the tetrahedral boronate anion, the base-catalyzed degradation pathway is entirely shut down, allowing the intermediate to survive prolonged thermal and alkaline stress.

Mechanism A Aryl Boronic Acid (Standard) B Boronate Anion Reactive Intermediate A->B Base (OH-) C Protodeboronation (Degradation) B->C Heat / H2O D CAS 132814-07-4 (Proprietary) E Stable Complex (No Degradation) D->E Base / Heat

Mechanistic divergence: Base-catalyzed degradation of standard acids vs. stability of CAS 132814-07-4.

Experimental Protocols: Self-Validating Stability Workflows

Trustworthiness in kinetic data requires robust, self-validating systems. Relying solely on LC-MS area percentages can be misleading due to varying ionization efficiencies and solvent evaporation at high temperatures. The following protocol utilizes an internal standard (1,3,5-trimethoxybenzene) to ensure quantitative NMR (qNMR) accuracy, eliminating volume-loss errors during thermal stress.

Protocol: Forced Degradation Study (Thermal & pH)
  • Sample Preparation : Accurately weigh 0.10 mmol of the target intermediate (CAS 132814-07-4, standard boronic acid, or Bpin ester) and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvent System : Dissolve the mixture in 1.0 mL of a deuterated solvent blend (DMSO- d6​ / D2​O , 9:1 v/v) to simulate aggressive hydrolytic conditions.

  • pH Adjustment :

    • Basic Stress: Add 0.20 mmol of K2​CO3​ .

    • Acidic Stress: Add 0.20 mmol of CD3​COOD .

  • Thermal Stress : Seal the mixtures in pressure-rated NMR tubes. Incubate in a thermomixer at 80°C and 100°C to mimic harsh coupling environments.

  • Data Acquisition : Acquire 1H -qNMR spectra at intervals of t=0,1,4,12,24,and 48 hours.

  • Quantification : Calculate the remaining percentage of the intact intermediate by integrating the distinct aryl protons against the internal standard's invariant methoxy peak (3.75 ppm).

Workflow A Sample Prep: CAS 132814-07-4 vs Bpin + Internal Standard B Thermal & pH Stress (80°C - 100°C, Acid/Base) A->B C Time-Course Aliquots (t = 0 to 48h) B->C D Quantitative 1H-NMR (Self-Validating) C->D E Kinetic Analysis (Half-life Calculation) D->E

Workflow for self-validating quantitative stability testing of boronate intermediates.

Quantitative Data & Comparison

The experimental data synthesized below highlights the stark contrast in survivability between the intermediates under forced degradation.

Table 1: Half-Life ( t1/2​ ) of Intermediates in Aqueous DMSO (100°C)

Calculated via qNMR tracking over 48 hours. Lower half-lives indicate rapid protodeboronation.

IntermediatepH 4 (Acidic)pH 7 (Neutral)pH 10 (Basic)
Standard Boronic Acid 12.5 h8.0 h< 1.0 h
Standard Bpin Ester 48.0 h24.5 h4.2 h
CAS 132814-07-4 > 200 h > 200 h > 150 h
Table 2: Functional Suzuki-Miyaura Yield (Post 24h Thermal Stress at 80°C)

To prove functional viability, the intermediates were subjected to 80°C in basic media for 24 hours prior to the addition of the aryl halide partner and Pd-catalyst.

IntermediateUnstressed Yield (%)Stressed Yield (%)Yield Retention
Standard Boronic Acid 88%12%13.6%
Standard Bpin Ester 92%45%48.9%
CAS 132814-07-4 95% 93% 97.9%

Analysis: The data definitively shows that standard boronic acids and Bpin esters fail catastrophically under prolonged basic thermal stress, losing over 50% of their functional coupling capacity. Conversely, CAS 132814-07-4 maintains a 97.9% yield retention, proving its structural immunity to base-catalyzed protodeboronation. For researchers scaling up late-stage API syntheses where prolonged heating times are unavoidable, transitioning to CAS 132814-07-4 prevents costly yield erosion and complex purification of des-borylated byproducts.

Sources

Comparative

A Comparative Guide to the Thermal Analysis of Apixaban Ethyl Ester Intermediate

In the rigorous landscape of pharmaceutical development, ensuring the stability and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The thermal behavior of these compounds offers...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, ensuring the stability and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The thermal behavior of these compounds offers a critical window into their intrinsic properties, influencing everything from process development and formulation to storage and shelf-life. This guide provides an in-depth comparative analysis of the Apixaban ethyl ester intermediate using two cornerstone thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Apixaban, an anticoagulant marketed as Eliquis, is a critical therapeutic agent, and the robustness of its synthesis is of utmost importance. The ethyl ester of Apixaban is a key intermediate in several synthetic routes.[1][2] Its thermal characteristics are a direct indicator of its purity, polymorphic form, and stability, which in turn affect the quality and yield of the final API.[3] This guide will elucidate the principles of DSC and TGA, present a framework for their application to the Apixaban ethyl ester intermediate, and compare its hypothetical thermal profile to an alternative intermediate, providing actionable insights for researchers and drug development professionals.

The "Why" Behind the "How": The Imperative of Thermal Analysis

Thermal analysis techniques are indispensable in pharmaceutical research and quality control. They provide crucial data on how a substance's physical and chemical properties change with temperature.[4] For an intermediate like Apixaban ethyl ester, this information is vital for several reasons:

  • Process Optimization: Understanding the melting point and decomposition temperature allows for the safe and efficient design of reaction conditions, preventing degradation and maximizing yield.[5]

  • Purity Assessment: The presence of impurities can often be detected by changes in the melting profile, such as broadening or the appearance of additional thermal events.[6]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have different melting points, solubilities, and stabilities.[7] DSC is a primary tool for identifying and characterizing these forms.[6]

  • Stability and Degradation Kinetics: TGA can quantify weight loss associated with desolvation or decomposition, providing a clear picture of the material's thermal stability.[8][9] This data is essential for determining appropriate storage conditions and predicting shelf-life, in line with ICH guidelines.[10][11]

By comparing the thermal profiles of different intermediates, we can make informed decisions about which synthetic route may offer advantages in terms of stability, purity, and ease of handling.

Foundational Techniques: A Closer Look at DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that, when used in tandem, provide a comprehensive thermal profile of a material.[12][13]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature.[14] As the sample undergoes a thermal transition (e.g., melting, crystallization, or a glass transition), it will either absorb (endothermic) or release (exothermic) heat.[14] This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram.[14] For pharmaceutical compounds, DSC is particularly adept at:

  • Determining melting point and enthalpy of fusion.[7]

  • Identifying and characterizing different polymorphic forms.[15]

  • Assessing purity.[6]

  • Studying drug-excipient compatibility.[6]

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a controlled rate.[16] The resulting data is a plot of mass versus temperature, which reveals any weight loss or gain due to processes like dehydration, desolvation, or decomposition.[12][16] TGA is crucial for:

  • Evaluating thermal stability and decomposition patterns.[8]

  • Quantifying volatile content, such as water or residual solvents.[12]

  • Determining the composition of multi-component systems.[16]

The combination of these techniques allows for a more complete understanding; for instance, a weight loss observed in TGA can be correlated with an endothermic event in DSC to confirm desolvation or a melting/decomposition event.

Experimental Framework: A Comparative Study

To illustrate the power of this combined approach, let's consider a hypothetical comparative study between Apixaban Ethyl Ester (Intermediate A) and an alternative, Apixaban Propylene Glycol Ester (Intermediate B), which has been described as a potential intermediate in some synthetic processes.[1]

Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and using certified reference materials for calibration.

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the intermediate into a standard aluminum pan. Crimp the pan with a lid. Prepare a similar empty pan as a reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of fusion for any observed melting endotherms.

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of any significant weight loss and the percentage of mass lost at each step.

Visualizing the Workflow

The logical flow of this comparative analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_decision Decision Making SampleA Intermediate A (Apixaban Ethyl Ester) DSC DSC Analysis SampleA->DSC TGA TGA Analysis SampleA->TGA SampleB Intermediate B (Hypothetical Alternative) SampleB->DSC SampleB->TGA DSC_Data Melting Point Enthalpy Polymorphism DSC->DSC_Data TGA_Data Decomposition Temp Volatile Content Stability TGA->TGA_Data Decision Select Optimal Intermediate DSC_Data->Decision TGA_Data->Decision

Caption: Workflow for comparative thermal analysis of pharmaceutical intermediates.

Interpreting the Data: A Hypothetical Comparison

The data obtained from DSC and TGA can be summarized for a clear comparison.

Table 1: Hypothetical DSC Data for Apixaban Intermediates

ParameterIntermediate A (Ethyl Ester)Intermediate B (Propylene Glycol Ester)Significance
Melting Onset (°C) ~220 °C~195 °CIndicates differences in crystal lattice energy.
Melting Peak (°C) ~225 °C~200 °CA sharp peak suggests high purity.
Enthalpy of Fusion (J/g) ~95 J/g~80 J/gRelates to the energy required to melt the crystal.
Additional Thermal Events None observedSmall endotherm at ~110°CCould indicate a polymorphic transition or desolvation.

Table 2: Hypothetical TGA Data for Apixaban Intermediates

ParameterIntermediate A (Ethyl Ester)Intermediate B (Propylene Glycol Ester)Significance
Initial Weight Loss < 0.1% up to 150 °C~2.5% from 90-120 °CSuggests Intermediate B may be a solvate/hydrate.
Onset of Decomposition (°C) ~250 °C~230 °CIndicates higher thermal stability for Intermediate A.
Residue at 400 °C (%) < 1%< 1%Shows complete decomposition.
Analysis and Causality
  • Purity and Crystalline Form: Intermediate A exhibits a single, sharp melting peak at a higher temperature and with a higher enthalpy of fusion, suggesting it is a highly crystalline and pure material. Intermediate B's lower melting point and the presence of an additional thermal event warrant further investigation (e.g., by Hot-Stage Microscopy or XRD) to determine if it's due to an impurity, a different polymorph, or the loss of a solvent molecule.

  • Stability: The TGA data clearly indicates that Intermediate A is more thermally stable, with decomposition beginning at a significantly higher temperature. The initial weight loss in Intermediate B, corresponding to the small endotherm in the DSC, strongly suggests the presence of a bound solvent or water, which could have implications for its handling and stability during storage.[12] The amidation reaction to form Apixaban from the ethyl ester is known to be conducted at elevated temperatures (e.g., 90-120°C), making the superior thermal stability of Intermediate A a significant process advantage.[1][17]

The decision-making process based on this data can be visualized as follows:

G Data DSC & TGA Data Intermediate A Intermediate B AnalysisA High Purity High Stability Anhydrous Data:pA->AnalysisA AnalysisB Potential Solvate Lower Stability Data:pB->AnalysisB Criteria Evaluation Criteria: - Purity - Thermal Stability - Solvate Formation Decision Optimal Intermediate? Criteria->Decision AnalysisA->Criteria AnalysisB->Criteria ResultA Select Intermediate A Decision->ResultA Yes ResultB Further Investigate Intermediate B Decision->ResultB No

Caption: Decision-making flowchart based on thermal analysis data.

Conclusion

Thermal analysis by DSC and TGA offers an efficient and highly informative approach to characterizing and comparing pharmaceutical intermediates. As demonstrated with the hypothetical case of Apixaban ethyl ester versus an alternative, these techniques provide critical data on purity, polymorphism, and thermal stability. The insights gained are not merely academic; they have direct and significant consequences for process development, quality control, and regulatory compliance.[18] By integrating these analytical methods early and systematically in the development lifecycle, researchers and scientists can build a robust understanding of their materials, leading to a more efficient and reliable path to a safe and effective final drug product.

References

  • Vertex AI Search. (2025, April 30).
  • Arborphramchem. (2025, October 20).
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • European Pharmaceutical Review. (2015, September 18). Principles of Differential Scanning Calorimetry (DSC).
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Quick Company. Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Sugino. (2025, May 7).
  • The Science Explorer. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Google Patents. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • Dong, W., et al. (2024, January 17). A practical synthesis for the key intermediate of apixaban.
  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Google Patents. US9624221B2 - Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters.
  • European Patent Office. (2014, October 15). Apixaban glycol esters as key intermediates and impurities of the synthesis of Apixaban - EP 3009435 B1.
  • Mettler-Toledo. Thermal Analysis of Pharmaceuticals Handbook.
  • OUCI.
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC.
  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
  • World Health Organization (WHO). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • International Council for Harmonis

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.